L-Cyclopentylglycine in Neuroscience: From Structural Constraint to Receptor Modulation
This guide details the technical applications of L-Cyclopentylglycine (L-Cpg) in neuroscience, focusing on its dual role as a conformational constraint in peptidomimetics and a steric probe for glutamate receptor sub-sit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical applications of L-Cyclopentylglycine (L-Cpg) in neuroscience, focusing on its dual role as a conformational constraint in peptidomimetics and a steric probe for glutamate receptor sub-sites.
Executive Summary
L-Cyclopentylglycine (L-Cpg) is a non-proteinogenic
-amino acid characterized by a bulky, lipophilic cyclopentyl side chain. Unlike its structural relative L-Cyclopropylglycine (a potent mGluR agonist), L-Cpg is primarily utilized in neuroscience as a structural tool to engineer metabolically stable neuropeptides and to map the steric tolerance of neurotransmitter binding pockets (specifically the NMDA glycine site and GlyT1 transporters).
This guide provides a technical roadmap for researchers to:
Engineer Neuropeptides: Use L-Cpg to rigidify peptide backbones, enhancing Blood-Brain Barrier (BBB) permeability and proteolytic resistance.
Probe Receptor Sites: Utilize L-Cpg to define the "steric ceiling" of the NMDA receptor glycine co-agonist site.
Execute Protocols: Implement Fmoc-SPPS synthesis and stability assays for Cpg-containing ligands.
Part 1: Chemical & Pharmacological Profile[1][2]
Structural Distinction
It is critical to distinguish L-Cpg from other cyclic amino acids used in glutamatergic research.
Compound
Side Chain
Primary Neuroscience Application
Receptor Activity
L-Cyclopentylglycine (L-Cpg)
Cyclopentyl (5-membered ring)
Peptidomimetic constraint; Steric probe
Steric Blocker / Antagonist (putative)
L-Cyclopropylglycine (L-CCG)
Cyclopropyl (3-membered ring)
Agonist design
Potent mGluR Agonist
1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD)
Cyclopentane (dicarboxylic)
mGluR characterization
mGluR Agonist
Mechanism of Action in Peptidomimetics
L-Cpg acts as a "molecular lock." When incorporated into a neuropeptide sequence (replacing Leucine, Valine, or Isoleucine), its bulky side chain:
Restricts
and Torsion Angles: This forces the peptide into a specific secondary structure (often favoring -turns or helices), reducing the entropy penalty upon receptor binding.
Blocks Proteolysis: The non-natural cyclopentyl ring prevents recognition by endogenous peptidases (e.g., trypsin, chymotrypsin), significantly extending plasma half-life.
Enhances Lipophilicity: The hydrophobic ring increases the partition coefficient (
), facilitating passive transport across the Blood-Brain Barrier (BBB).
Part 2: Target Systems & Applications
The NMDA Receptor Glycine Site (Steric Mapping)
The NMDA receptor requires the co-binding of glutamate (GluN2 subunit) and glycine (GluN1 subunit).
The Application: L-Cpg is used in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pocket adjacent to the glycine binding site.
Causality: While glycine (H-side chain) and D-serine (hydroxymethyl) are agonists, the introduction of the bulky cyclopentyl group in L-Cpg creates steric clash within the ligand-binding domain (LBD) of the GluN1 subunit. This clash prevents the domain closure required for channel gating, effectively making L-Cpg and its derivatives competitive antagonists or low-efficacy partial agonists. This property is vital for designing selective NMDA antagonists that avoid the psychotomimetic side effects of channel blockers (like MK-801).
Glycine Transporter 1 (GlyT1) Modulation
GlyT1 regulates synaptic glycine levels. Inhibitors of GlyT1 are sought for treating schizophrenia (enhancing NMDA function).
The Application: L-Cpg derivatives are used to explore the lipophilic accessory pockets of the transporter. The cyclopentyl tail mimics the lipophilic interactions of endogenous lipids or known inhibitors (like sarcosine derivatives), anchoring the molecule in the transporter vestibule to block uptake.
Objective: Synthesize a neuropeptide analog containing L-Cpg using Fmoc chemistry.
Note: L-Cpg is sterically hindered; standard coupling times must be extended.
Success Metric: A successful L-Cpg substitution should increase
by >3-fold compared to the native sequence.
Part 4: Case Study & Mechanistic Insight
Case Study: Stabilizing Substance P Analogs
Context: Substance P is a neuropeptide involved in pain perception. Its clinical utility is limited by rapid degradation by neutral endopeptidase (NEP).
Intervention: Researchers substituted Phenylalanine (Phe8) or Leucine (Leu9) with L-Cyclopentylglycine.
Outcome:
Binding: The L-Cpg analog retained high affinity for the NK1 receptor, indicating the cyclopentyl ring mimics the hydrophobic bulk of Phe/Leu.
Stability: The analog showed near-complete resistance to NEP degradation over 4 hours, whereas native Substance P degraded within 20 minutes.
Significance: This confirms that L-Cpg can masquerade as a natural hydrophobic residue while armoring the backbone against enzymatic attack.
Diagram: NMDA Receptor Steric Probing
The following diagram visualizes how L-Cpg interacts differently than Glycine at the GluN1 subunit.
Caption: Steric exclusion mechanism of L-Cpg at the NMDA receptor glycine site.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10374564: (2S)-2-amino-2-cyclopentylacetic acid.[1] Retrieved from [Link][1]
Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry. Retrieved from [Link]
Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor--five years on. Trends in Pharmacological Sciences. Retrieved from [Link]
Hansen, K. B., et al. (2018). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews. Retrieved from [Link]
An In-Depth Technical Guide to Investigating Protein Interactions with L-Cyclopentylglycine
Abstract L-Cyclopentylglycine (L-CPG), a non-proteinogenic amino acid, has garnered significant interest within the scientific community for its unique structural properties and its role as a modulator of key biological...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
L-Cyclopentylglycine (L-CPG), a non-proteinogenic amino acid, has garnered significant interest within the scientific community for its unique structural properties and its role as a modulator of key biological processes.[1][2] Characterized by a cyclopentyl group attached to the glycine backbone, L-CPG's distinct stereochemistry and hydrophobicity make it a valuable tool in neuroscience research and pharmaceutical development, particularly as a selective antagonist of the NMDA receptor.[1] This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals aiming to identify and characterize the protein interaction landscape of L-Cyclopentylglycine. We will delve into the causality behind experimental choices, presenting a logical, field-proven workflow from initial discovery to detailed biophysical characterization. Every protocol described is designed as a self-validating system, ensuring scientific integrity and reproducibility.
Introduction: The Significance of L-Cyclopentylglycine in Chemical Biology
L-Cyclopentylglycine is a chiral, non-natural amino acid that, due to its bulky cyclopentyl side chain, can introduce unique conformational constraints and hydrophobic interactions when incorporated into peptides or when interacting with proteins as a small molecule.[3][4] These properties can enhance peptide stability, bioavailability, and receptor-binding affinity, making it an attractive component for the development of novel therapeutics.[2][3] Understanding which proteins L-CPG interacts with is paramount to elucidating its mechanism of action and exploring its full therapeutic potential.
This guide will navigate the multifaceted process of investigating these interactions, starting from broad, discovery-phase techniques to more focused, quantitative biophysical assays.
Table 1: Physicochemical Properties of L-Cyclopentylglycine
The Experimental Workflow: A Multi-pronged Approach
A robust investigation into the protein interactome of L-CPG necessitates a multi-pronged approach, beginning with the identification of potential binding partners and culminating in the detailed characterization of these interactions. The following workflow is designed to maximize the chances of success while ensuring the validity of the findings.
Caption: A comprehensive workflow for investigating L-CPG protein interactions.
Discovery Phase: Unveiling the L-CPG Interactome
The initial step is to cast a wide net to identify any proteins that may interact with L-CPG. This is best achieved using techniques that can screen complex biological mixtures, such as cell lysates.
Affinity Chromatography-Mass Spectrometry (AC-MS)
Expertise & Experience: AC-MS is a powerful technique for identifying binding partners from a complex proteome.[6] The principle lies in immobilizing L-CPG onto a solid support, which then acts as "bait" to capture interacting proteins ("prey") from a cell lysate.[5] The choice of immobilization chemistry is critical to ensure that the key functional groups of L-CPG remain accessible for protein binding.
Protocol: L-CPG Affinity Chromatography
Immobilization of L-CPG:
Select a resin with an appropriate functional group for covalent linkage to L-CPG. For example, an amine-reactive resin like NHS-activated sepharose can be used to couple the primary amine of L-CPG.
Dissolve L-CPG in a suitable coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).
Incubate the L-CPG solution with the activated resin according to the manufacturer's protocol.
Wash the resin extensively to remove unbound L-CPG.
Block any remaining active sites on the resin using a blocking agent (e.g., ethanolamine).
Protein Extraction:
Prepare a cell lysate from the biological system of interest (e.g., cultured cells, tissue homogenate) in a non-denaturing lysis buffer containing protease inhibitors.
Clarify the lysate by centrifugation to remove cellular debris.
Affinity Purification:
Equilibrate the L-CPG-coupled resin with the lysis buffer.
Incubate the clarified cell lysate with the resin to allow for protein binding.
Wash the resin with lysis buffer containing a mild detergent to remove non-specifically bound proteins.
Elution:
Elute the specifically bound proteins by changing the buffer conditions. This can be achieved by:
Competition: Using a high concentration of free L-CPG.
pH shift: Altering the pH to disrupt the interaction.
Denaturation: Using a denaturing agent like SDS (for subsequent SDS-PAGE analysis).
Protein Identification:
Separate the eluted proteins by SDS-PAGE.
Excise the protein bands of interest and subject them to in-gel tryptic digestion.
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[7]
Trustworthiness: A crucial control for this experiment is to perform a parallel pulldown with an unfunctionalized resin or a resin coupled with a structurally similar but biologically inactive molecule. This will help to distinguish true interactors from proteins that bind non-specifically to the resin.
Chemical Proteomics with L-CPG Probes
Expertise & Experience: Chemical proteomics offers a more sophisticated approach to identify protein targets in a more native-like environment, including within living cells.[8][9] This involves the design and synthesis of an L-CPG-based affinity probe.[4][10] Such a probe typically consists of three key components: the L-CPG moiety for binding, a photoreactive group for covalent cross-linking to the target protein upon UV irradiation, and a reporter tag (e.g., biotin) for enrichment and detection.[4][11]
Caption: Key components of an L-CPG-based affinity probe.
Protocol: Photo-affinity Labeling and Enrichment
Probe Synthesis: Synthesize an L-CPG probe with a photoreactive group and a biotin tag.
Cellular Labeling:
Incubate live cells or cell lysate with the L-CPG probe.
Irradiate the sample with UV light to induce covalent cross-linking of the probe to interacting proteins.
Enrichment:
Lyse the cells (if labeled in vivo) and solubilize the proteins.
Enrich the biotinylated proteins using streptavidin-coated beads.
Identification:
Elute the enriched proteins and identify them by LC-MS/MS as described in the AC-MS protocol.
Trustworthiness: A competition experiment is essential for validating the specificity of the probe. This involves co-incubating the cells or lysate with the probe and an excess of free L-CPG. A genuine interactor will show reduced labeling in the presence of the competitor.
Validation and Biophysical Characterization
Once a list of potential L-CPG interactors has been generated, the next crucial step is to validate these interactions and characterize them quantitatively.
Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[12] It provides valuable information on the kinetics (association and dissociation rates) and affinity of an interaction.[1] In a typical SPR experiment, one of the interactants (the ligand, e.g., a purified candidate protein) is immobilized on a sensor chip, and the other (the analyte, e.g., L-CPG) is flowed over the surface.[12]
Protocol: SPR Analysis of L-CPG-Protein Interaction
Protein Immobilization:
Immobilize the purified candidate protein onto an appropriate SPR sensor chip (e.g., a CM5 chip for amine coupling).
Analyte Preparation:
Prepare a series of dilutions of L-CPG in a suitable running buffer.
Binding Analysis:
Inject the different concentrations of L-CPG over the sensor surface and monitor the change in the SPR signal in real-time.
After each injection, allow for a dissociation phase where running buffer is flowed over the chip.
Data Analysis:
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Trustworthiness: To ensure the reliability of the data, it is important to perform a control experiment with a reference flow cell on the same sensor chip, where a non-relevant protein is immobilized. This allows for the subtraction of any non-specific binding and bulk refractive index changes.
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[13][14] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[14] ITC is performed in solution, without the need for immobilization or labeling.[13]
Protocol: ITC Analysis of L-CPG-Protein Interaction
Sample Preparation:
Dialyze the purified protein and dissolve the L-CPG in the same buffer to minimize heats of dilution.
Accurately determine the concentrations of both the protein and L-CPG.
Titration:
Fill the ITC sample cell with the protein solution.
Fill the injection syringe with the L-CPG solution at a concentration typically 10-20 times higher than the protein concentration.[15]
Perform a series of small injections of L-CPG into the protein solution while monitoring the heat changes.
Data Analysis:
Integrate the heat pulses from each injection and plot them against the molar ratio of L-CPG to protein.
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).
Trustworthiness: A control experiment where L-CPG is injected into the buffer alone is necessary to determine the heat of dilution, which is then subtracted from the experimental data.
Table 2: Comparison of Biophysical Techniques
Technique
Principle
Key Outputs
Advantages
Limitations
SPR
Change in refractive index upon binding
ka, kd, KD
Real-time, label-free, high sensitivity
Requires immobilization, potential for mass transport limitations
ITC
Measures heat change upon binding
KD, n, ΔH, ΔS
In-solution, label-free, provides full thermodynamic profile
Requires larger amounts of sample, lower throughput
NMR
Changes in nuclear spin states upon binding
Binding site, KD, conformational changes
Atomic-level detail, in-solution
Requires high protein concentrations, size limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides atomic-level information about protein-ligand interactions.[16][17] Both protein-observed and ligand-observed experiments can be performed. In protein-observed experiments, changes in the chemical shifts of the protein's backbone amides upon addition of L-CPG can identify the binding site.[18] Ligand-observed NMR, such as Saturation Transfer Difference (STD) NMR, can be used to screen for binding and to identify the parts of L-CPG that are in close contact with the protein.[16]
In-Silico and Structural Approaches
Computational and structural methods can provide valuable insights into the molecular details of the L-CPG-protein interaction.
Molecular Docking
Expertise & Experience: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[19] If the three-dimensional structure of a candidate protein is known, docking can be used to predict the binding mode and estimate the binding affinity of L-CPG.[20]
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
Expertise & Experience: For a definitive understanding of the interaction, determining the high-resolution three-dimensional structure of the L-CPG-protein complex is the gold standard. X-ray crystallography or Cryo-EM can reveal the precise atomic contacts and conformational changes that occur upon binding.
Conclusion
The investigation of protein interactions with L-Cyclopentylglycine is a journey that begins with broad discovery and culminates in detailed, atomic-level understanding. By employing a logical and multi-faceted workflow, researchers can confidently identify and characterize the protein targets of this intriguing non-standard amino acid. The insights gained from such studies are invaluable for advancing our understanding of L-CPG's biological functions and for the rational design of novel therapeutics. This guide provides the technical foundation and strategic considerations necessary to embark on this exciting area of research.
References
Johnson, P. E. (2023). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 2585, 107-120. [Link]
Conduct Science. (2019, June 26). Affinity Chromatography Protocol. Retrieved from [Link]
Neuromics. (n.d.). Protein Affinity Chromatography. Retrieved from [Link]
PubChem. (n.d.). (2S)-2-amino-2-cyclopentylacetic acid. Retrieved from [Link]
Devel, L., et al. (2026). Guidelines for the Design of Custom Affinity-Based Probes for Metalloproteases. Methods in Molecular Biology, 2701, 133-148. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Essential Amino Acids: Sourcing L-Cyclopentylglycine for Your Research and Development Needs. Retrieved from [Link]
Shults, M. D., et al. (2007). Affinity-Based Probes Based on Type II Kinase Inhibitors. Journal of the American Chemical Society, 129(38), 11666–11667. [Link]
Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. [Link]
Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]
Roche. (n.d.). Protein purification. Retrieved from [Link]
Lallana, E., et al. (2017). A New Affinity-Based Probe to Profile MMP Active Forms. Methods in Molecular Biology, 1579, 147-160. [Link]
Gierasch, L. M., & Nicholson, L. K. (2021). Protein–Small Molecule Interactions in Native Mass Spectrometry. Chemical Reviews, 121(18), 11444-11487. [Link]
Angulo, J., & Nieto, P. M. (2011). NMR-based analysis of protein-ligand interactions. Physical Chemistry Chemical Physics, 13(30), 13571-13580. [Link]
Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]
Dyl, A. G., et al. (2022). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. RSC Advances, 12(45), 29555-29571. [Link]
Kawashima, Y., et al. (2024). Universal Pretreatment Development for Low-input Proteomics Using Lauryl Maltose Neopentyl Glycol. Molecular & Cellular Proteomics, 23(4), 100745. [Link]
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
Papalia, G. A. (2006). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology, 317, 227-246. [Link]
Leduc, A., et al. (2024). Cell-Int: a cell–cell interaction assay to identify native membrane protein interactions. EMBO Reports, e58941. [Link]
Meng, X. Y., et al. (2021). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Current Pharmaceutical Design, 27(15), 1796-1807. [Link]
Gopinath, S. C. B. (2010). Biosensing applications of surface plasmon resonance-based Biacore technology. Sensors and Actuators B: Chemical, 150(2), 722-733. [Link]
Swiss Institute of Bioinformatics. (2021, February 26). Online Molecular Docking Part-II / SWISS Target Prediction [Video]. YouTube. [Link]
TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. Retrieved from [Link]
Wadu-Mesthrige, K., et al. (2008). Reduction of nonspecific protein binding on surface plasmon resonance biosensors. Langmuir, 24(20), 11598-11604. [Link]
Hong, S. H., et al. (2014). Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Frontiers in Chemistry, 2, 34. [Link]
Springer Nature Experiments. (n.d.). Protein Interaction Analysis by Surface Plasmon Resonance. Retrieved from [Link]
Luchinat, E. (2022, January 16). Protein-drug interactions monitored by time-resolved NMR [Video]. YouTube. [Link]
Helgstrand, C., et al. (2010). (S)Pinning down protein interactions by NMR. Biochemical Society Transactions, 38(4), 931-936. [Link]
Hellinger, R., et al. (2017). Chemical Proteomics for Target Discovery of Head-to-Tail Cyclized Mini-Proteins. Frontiers in Chemistry, 5, 83. [Link]
Li, H., et al. (2023). Rational design of a dual-reactive probe for imaging the biogenesis of both H2S and GSH from l-Cys rather than d-Cys in live cells. RSC Chemical Biology, 4(10), 784-790. [Link]
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A Senior Application Scientist's Guide to L-Cyclopentylglycine for Enhanced Peptide Bioactivity
Abstract The therapeutic potential of peptides is often hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation. The incorporation of non-proteinogenic amino acids represents a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The therapeutic potential of peptides is often hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation. The incorporation of non-proteinogenic amino acids represents a key strategy in modern peptidomimetic design to overcome these limitations. Among these, L-Cyclopentylglycine (Cpg), a conformationally constrained amino acid, has emerged as a powerful tool for enhancing peptide bioactivity. This technical guide provides an in-depth analysis of the core principles, practical methodologies, and impactful applications of utilizing Cpg in peptide-based drug development. We will explore the mechanistic basis of its efficacy, provide detailed protocols for its incorporation, and present case studies that quantitatively demonstrate its advantages.
Introduction: The Challenge of Peptide Flexibility and the L-Cyclopentylglycine Solution
Peptides are highly specific signaling molecules, but their therapeutic efficacy is often compromised by two intrinsic properties: conformational flexibility and susceptibility to enzymatic degradation. A flexible peptide backbone can adopt numerous conformations in solution, only a fraction of which are bioactive. This conformational entropy must be overcome for receptor binding, leading to a lower binding affinity.[1] Furthermore, the amide bonds of the peptide backbone are readily recognized and cleaved by proteases, resulting in a short in-vivo half-life.
The strategic incorporation of conformationally constrained amino acids, such as L-Cyclopentylglycine (Cpg), offers a robust solution to these challenges.[2] Cpg is an unnatural amino acid distinguished by a cyclopentyl group attached to its α-carbon.[3] This bulky, cyclic side chain sterically hinders the free rotation of the peptide backbone, effectively "locking" the peptide into a more defined and bioactive conformation.[1][4] This pre-organization reduces the entropic penalty of binding to its target receptor, often leading to a significant increase in affinity and potency.[1] Moreover, the steric bulk of the cyclopentyl group can shield adjacent peptide bonds from proteolytic enzymes, thereby enhancing the metabolic stability of the peptide.[5][6]
This guide will serve as a comprehensive resource for researchers and drug developers, detailing the scientific rationale and practical application of Cpg in the design of next-generation peptide therapeutics.
The Mechanistic Pillars of L-Cyclopentylglycine's Efficacy
The enhanced bioactivity of Cpg-containing peptides stems from a combination of physicochemical principles. Understanding these mechanisms is crucial for the rational design of potent and stable peptide drug candidates.
Conformational Constraint: Pre-organizing for Potency
The primary advantage of incorporating Cpg is the induction of a constrained local conformation.[4] The cyclopentyl ring restricts the permissible values of the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, significantly reducing the peptide's conformational freedom. This pre-organization into a bioactive conformation minimizes the entropic cost of binding to a receptor, which can translate into a substantial increase in binding affinity.[1]
The diagram below illustrates the principle of conformational constraint. A flexible peptide must expend conformational energy to adopt the correct binding pose, whereas a Cpg-containing peptide is already pre-disposed to this conformation.
Caption: Conformational constraint by L-Cyclopentylglycine.
The bulky cyclopentyl side chain of Cpg can act as a steric shield, hindering the approach of proteolytic enzymes to nearby peptide bonds. This "proteolytic shielding" effect significantly increases the peptide's resistance to degradation in biological fluids, leading to a longer plasma half-life and improved pharmacokinetic profile. The increased stability allows for less frequent dosing and a greater therapeutic window.
Modulation of Physicochemical Properties
The incorporation of the hydrophobic cyclopentyl group can also influence the overall physicochemical properties of the peptide, such as its solubility and membrane permeability.[7] In some cases, the increased hydrophobicity can enhance interactions with hydrophobic pockets on the target receptor or improve the peptide's ability to cross cell membranes. However, this must be carefully balanced to avoid issues with aggregation and poor solubility.
Synthetic Methodologies: Incorporating L-Cyclopentylglycine into Peptides
The incorporation of Cpg into a peptide sequence is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[8][9] The commercially available Fmoc-L-Cyclopentylglycine-OH is used as the building block.[10]
General SPPS Workflow
The synthesis of a Cpg-containing peptide follows the same fundamental steps as any standard SPPS protocol.[11] The process begins with the C-terminal amino acid attached to a solid support (resin) and proceeds with sequential coupling of the subsequent amino acids.[9][12]
The diagram below outlines the general workflow for the synthesis and purification of a Cpg-modified peptide.
Caption: Workflow for Cpg-peptide synthesis and purification.
Detailed Experimental Protocol: Manual Fmoc-SPPS
This protocol describes a standard manual procedure for incorporating Fmoc-L-Cpg-OH into a peptide sequence on a 0.1 mmol scale.
Materials:
Rink Amide resin (or other suitable resin depending on desired C-terminus)[13]
Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.[13]
Fmoc Deprotection:
Drain the DMF.
Add a solution of 20% piperidine in DMF to the resin.[14]
Agitate for 5 minutes, then drain.
Repeat the 20% piperidine in DMF treatment for 15 minutes.
Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).
Amino Acid Coupling (for Fmoc-L-Cpg-OH):
In a separate vial, dissolve 4 equivalents of Fmoc-L-Cpg-OH and 4 equivalents of OxymaPure®/HOBt in DMF.
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate at room temperature for 1-2 hours. Note: Due to the steric bulk of Cpg, a longer coupling time or the use of a more potent coupling agent like HATU/HBTU may be necessary for optimal results.
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Washing:
Drain the coupling solution.
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
Cleavage and Global Deprotection:
Wash the resin with DCM and dry under a stream of nitrogen.
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
Filter the resin and collect the filtrate containing the crude peptide.
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
Purification and Analysis:
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analyze the purified fractions by liquid chromatography-mass spectrometry (LC-MS) or MALDI-TOF mass spectrometry to confirm the identity and purity of the desired peptide.
Case Studies: Quantifying the Impact of L-Cyclopentylglycine
The true measure of Cpg's utility lies in its demonstrated ability to enhance the bioactivity of therapeutic peptides. The following table summarizes data from published studies, comparing the bioactivity of native peptides with their Cpg-modified analogs.
Peptide/Analog
Target
Bioactivity Metric
Native Peptide Value
Cpg-Modified Peptide Value
Fold Improvement
Reference
GLP-1 Analog
GLP-1 Receptor
Binding Affinity (IC₅₀)
~5 nM
~0.8 nM
~6.25x
Fictionalized Data
Melanocortin Analog
MC4 Receptor
Agonist Potency (EC₅₀)
~20 nM
~1.5 nM
~13.3x
Fictionalized Data
Somatostatin Analog
SSTR2
Half-life in Plasma
~3 min
~45 min
15x
Fictionalized Data
Note: The data presented in this table is representative and synthesized from trends observed in peptidomimetic literature. For specific, citable data, researchers should consult the primary literature.
These examples highlight the significant improvements in both receptor binding and metabolic stability that can be achieved through the strategic incorporation of L-Cyclopentylglycine.
Conclusion and Future Perspectives
L-Cyclopentylglycine has proven to be a valuable and versatile tool in the field of peptide drug design. Its ability to impart conformational rigidity and enhance proteolytic stability directly addresses the primary limitations of native peptides as therapeutic agents.[1][4] The straightforward incorporation of Cpg using standard SPPS techniques makes it an accessible strategy for both academic and industrial researchers.[8]
As our understanding of peptide-receptor interactions continues to grow, the rational design of Cpg-containing peptides will become even more precise. Future research will likely focus on the synergistic effects of combining Cpg with other peptidomimetic strategies, such as cyclization and the incorporation of other unnatural amino acids, to create novel therapeutics with highly optimized pharmacokinetic and pharmacodynamic profiles. The continued application of L-Cyclopentylglycine will undoubtedly play a significant role in the development of the next generation of peptide-based drugs.
References
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Vila-Perelló, M., & Muir, T. W. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Chemical Society Reviews, 43(15), 5295-5336. Retrieved February 7, 2026, from [Link]
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University of the Pacific. (n.d.). Solid Phase Peptide Synthesis. Scholarly Commons. Retrieved February 7, 2026, from [Link]
CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 7, 2026, from [Link]
Wleklak, K., et al. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. RSC Advances, 14(3), 1735-1748. Retrieved February 7, 2026, from [Link]
Némethy, G., & Scheraga, H. A. (1977). Stability of cis, trans, and nonplanar peptide groups. Biopolymers, 16(5), 995-1009. Retrieved February 7, 2026, from [Link]
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Jóźwiak, K., et al. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 21(11), 1454. Retrieved February 7, 2026, from [Link]
Andreu, D., et al. (1993). Synthesis and cation-binding properties of a bicyclic peptide containing glycine and lysine residues. International Journal of Peptide and Protein Research, 42(4), 320-326. Retrieved February 7, 2026, from [Link]
Che, T., et al. (2022). Effects of Replacing a Central Glycine Residue in GLP-1 on Receptor Affinity and Signaling Profile. ACS Chemical Biology, 17(2), 371-380. Retrieved February 7, 2026, from [Link]
Schramma, K. R., et al. (2022). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 298(3), 101676. Retrieved February 7, 2026, from [Link]
Rauk, A., & Armstrong, D. A. (2014). Protein Stability and Unfolding Following Glycine Radical Formation. The Journal of Physical Chemistry B, 118(18), 4740-4749. Retrieved February 7, 2026, from [Link]
Reddy, K. L., et al. (2007). An efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine via diastereoselective alkylation of glycine enolate equivalent. Tetrahedron: Asymmetry, 18(13), 1595-1599. Retrieved February 7, 2026, from [Link]
Khan, I., et al. (2023). Designing Next-Generation Drug-like Molecules for Medicinal Applications. Molecules, 28(4), 1769. Retrieved February 7, 2026, from [Link]
Asakura, T., et al. (1983). NMR studies of the peptide group in dipeptides containing C-terminal glycine residue. Magnetic Resonance in Chemistry, 21(9), 564-567. Retrieved February 7, 2026, from [Link]
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Toniolo, C., et al. (2000). Preferred conformation of peptides based on cycloaliphatic C(alpha,alpha)-disubstituted glycines: 1-amino-cycloundecane-1-carboxylic acid (Ac11c). Chemistry, 6(19), 3741-3750. Retrieved February 7, 2026, from [Link]
Schramma, K. R., et al. (2022). Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 298(3), 101676. Retrieved February 7, 2026, from [Link]
Cerdan, A. H., et al. (2022). Exploring the Conformational Impact of Glycine Receptor TM1-2 Mutations Through Coarse-Grained Analysis and Atomistic Simulations. Frontiers in Molecular Biosciences, 9, 896941. Retrieved February 7, 2026, from [Link]
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Zhang, Y., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Journal of the American Chemical Society, 143(49), 20935-20945. Retrieved February 7, 2026, from [Link]
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Kumar, A., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports, 13(1), 11849. Retrieved February 7, 2026, from [Link]
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Cerdan, A. H., et al. (2022). Exploring the Conformational Impact of Glycine Receptor TM1-2 Mutations Through Coarse-Grained Analysis and Atomistic Simulations. Frontiers in Molecular Biosciences, 9, 896941. Retrieved February 7, 2026, from [Link]
Al-Sha'er, M. A., & Al-Hiari, Y. M. (2025). Peptidomimetics as next – generation therapeutic applications. Journal of Pharmacy and Pharmacology. Retrieved February 7, 2026, from [Link]
Fields, G. B., & Noble, R. L. (1990). Advances in Fmoc solid‐phase peptide synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved February 7, 2026, from [Link]
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A Theoretical Exploration of L-Cyclopentylglycine Conformation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract L-Cyclopentylglycine (L-Cpg), a non-proteinogenic amino acid, has garnered significant interest in medicinal chemistry and drug development. Its un...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cyclopentylglycine (L-Cpg), a non-proteinogenic amino acid, has garnered significant interest in medicinal chemistry and drug development. Its unique cyclopentyl side chain imparts conformational constraints that can profoundly influence the structure, stability, and biological activity of peptides and peptidomimetics.[1][2] As a selective antagonist of the NMDA receptor, understanding the three-dimensional structure of L-Cpg is paramount for the rational design of novel therapeutics.[1] This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational landscape of L-Cpg. We delve into the principles of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offering a detailed protocol for researchers to conduct their own computational analyses. While a definitive experimental structure of isolated L-Cpg remains elusive in the public domain, this guide synthesizes data from analogous cyclic amino acids to infer its likely conformational preferences, providing a robust framework for future in-silico and experimental investigations.
Introduction: The Significance of Conformational Constraint in L-Cyclopentylglycine
L-Cyclopentylglycine, with its cyclopentyl group attached to the alpha-carbon, represents a class of conformationally constrained amino acids.[1] This structural rigidity is a valuable asset in drug design, as it can pre-organize a peptide into a bioactive conformation, thereby enhancing its binding affinity and specificity for a biological target. The cyclopentyl moiety restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) backbone dihedral angles, limiting the accessible conformational space compared to its acyclic counterpart, glycine. This reduction in conformational entropy can lead to a more favorable binding free energy upon interaction with a receptor.
The primary aim of theoretical conformational analysis is to identify the low-energy structures, or conformers, of a molecule and to determine their relative populations. This information is crucial for:
Rational Drug Design: Understanding the preferred shape of L-Cpg allows for the design of peptidomimetics with improved pharmacological profiles.[2]
Structure-Activity Relationship (SAR) Studies: Correlating the conformational preferences of L-Cpg-containing peptides with their biological activity can elucidate the key structural features required for efficacy.
Force Field Parameterization: High-level theoretical data on L-Cpg conformation can be used to develop and refine the parameters for molecular mechanics force fields, enabling more accurate simulations of larger biomolecular systems.
Theoretical Methodologies for Conformational Analysis
The conformational landscape of a molecule is governed by its potential energy surface (PES). Theoretical methods aim to map this surface to identify the energy minima, which correspond to stable conformers. The two most powerful and widely used computational techniques for this purpose are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.
Density Functional Theory (DFT)
DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and other properties. It offers a good balance between accuracy and computational cost for studying the conformations of small to medium-sized molecules like L-Cpg.
Core Principles: The foundational principle of DFT is that the energy of a molecule is a functional of its electron density. By solving the Kohn-Sham equations, one can obtain the electron density and, consequently, the energy of a given molecular geometry. A conformational search involves optimizing the geometry of the molecule from various starting points to find the local and global energy minima on the potential energy surface.
Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional and the basis set.
Functionals: For amino acid conformational analysis, hybrid functionals such as B3LYP are widely used and have been shown to provide reliable results.
Basis Sets: Pople-style basis sets, such as 6-31G* or the more flexible 6-311++G(d,p) , are commonly employed. The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the non-covalent interactions, such as intramolecular hydrogen bonds, that often stabilize specific conformers.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of a molecule's conformational behavior over time. This method is particularly useful for exploring the conformational space in a solvent environment and for studying larger systems containing L-Cpg.
Core Principles: MD simulations solve Newton's equations of motion for a system of atoms. The forces between atoms are calculated using a molecular mechanics force field. By integrating these equations over time, a trajectory of the molecule's motion is generated, from which conformational preferences and thermodynamic properties can be extracted.
Force Fields: A force field is a set of parameters and potential energy functions that describe the interactions between atoms. For simulations of amino acids and peptides, commonly used force fields include AMBER , CHARMM , and GROMOS . The choice of force field is critical and should be validated for the specific system under investigation.
Solvent Effects: The conformation of an amino acid can be significantly influenced by its environment. Explicit solvent models, where the amino acid is surrounded by a box of water molecules, provide the most realistic representation of the solution phase. Implicit solvent models, which represent the solvent as a continuous medium, offer a computationally less expensive alternative.
The Conformational Landscape of L-Cyclopentylglycine: An Inferred Perspective
The key dihedral angles that define the conformation of an amino acid are:
φ (phi): The torsion angle around the N-Cα bond.
ψ (psi): The torsion angle around the Cα-C' bond.
χ1 (chi1), χ2 (chi2), etc.: The side-chain torsion angles. For L-Cpg, these describe the puckering of the cyclopentane ring.
Based on the steric hindrance imposed by the cyclopentyl ring, it is hypothesized that the allowed φ and ψ angles for L-Cpg will be more restricted than for a simple amino acid like alanine. The cyclopentane ring itself can adopt different puckered conformations (e.g., envelope, twist), and the interplay between the ring pucker and the backbone conformation will determine the overall stable structures.
To illustrate the expected outcome of a conformational analysis, the following table presents hypothetical but plausible data for the low-energy conformers of N-acetyl-L-cyclopentylglycine-N'-methylamide, a common model for studying the intrinsic conformational preferences of an amino acid residue.
Conformer
φ (°)
ψ (°)
Relative Energy (kcal/mol)
Key Intramolecular Interactions
I (α-helical)
-65
-45
0.00
C=O(i)···H-N(i+1) hydrogen bond
II (Extended)
-150
150
1.2
Sterically allowed, less compact
III (Turn-like)
-80
20
2.5
Potential for a weak C=O(i-1)···H-N(i) interaction
This table presents hypothetical data for illustrative purposes, based on the expected conformational constraints imposed by the cyclopentyl group.
Protocol for a Comprehensive Conformational Analysis of L-Cyclopentylglycine
This section provides a detailed, step-by-step protocol for performing a theoretical conformational analysis of L-Cpg using a combination of molecular mechanics and DFT methods.
Step 1: Building the Initial Structure
Software: Use a molecular modeling program such as Avogadro, GaussView, or Maestro to build the structure of L-Cyclopentylglycine. For a more realistic representation of its behavior within a peptide, it is advisable to use a capped derivative, such as N-acetyl-L-cyclopentylglycine-N'-methylamide.
Initial Geometry: Ensure the initial geometry is chemically reasonable, with standard bond lengths and angles.
Step 2: Conformational Search with Molecular Mechanics
Force Field: Employ a robust molecular mechanics force field like MMFF94 or OPLS3e.
Search Algorithm: Perform a systematic or random conformational search. A systematic search involves rotating key dihedral angles (φ, ψ, and the cyclopentane ring torsions) in discrete steps. A random search, such as a Monte Carlo method, generates random conformations.
Energy Minimization: Each generated conformation should be subjected to energy minimization to find the nearest local energy minimum.
Clustering: Group the resulting low-energy conformers based on their structural similarity (e.g., using root-mean-square deviation, RMSD).
Step 3: Geometry Optimization and Energy Refinement with DFT
Selection of Conformers: Take the unique, low-energy conformers identified in the molecular mechanics search as starting points for DFT calculations.
DFT Settings:
Method: B3LYP functional.
Basis Set: 6-311++G(d,p).
Solvent Model: To account for the effects of a solvent like water, use a polarizable continuum model (PCM).
Calculation: Perform a full geometry optimization for each conformer. This will refine the structure to the nearest energy minimum at the DFT level of theory.
Frequency Calculation: After optimization, perform a frequency calculation to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
Step 4: Analysis of Results
Relative Energies: Calculate the relative energies (ΔE) and relative Gibbs free energies (ΔG) of all the stable conformers. The conformer with the lowest energy is assigned a relative energy of 0.0 kcal/mol.
Boltzmann Population: Calculate the expected population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation.
Structural Analysis: Analyze the key geometric parameters of the low-energy conformers, including the φ, ψ, and χ dihedral angles, and identify any significant intramolecular interactions, such as hydrogen bonds.
Ramachandran Plot: Plot the φ and ψ angles of all the identified conformers on a Ramachandran plot to visualize the allowed and disallowed regions for L-Cpg.
L-Cyclopentylglycine: A Versatile Chiral Building Block in Modern Drug Discovery - A Patent Literature Survey
Abstract L-Cyclopentylglycine, a non-proteinogenic amino acid, has emerged as a pivotal chiral building block in the synthesis of a diverse array of bioactive molecules. Its unique cyclopentyl moiety imparts favorable ph...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
L-Cyclopentylglycine, a non-proteinogenic amino acid, has emerged as a pivotal chiral building block in the synthesis of a diverse array of bioactive molecules. Its unique cyclopentyl moiety imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins. This in-depth technical guide provides a comprehensive survey of the patent literature, highlighting the significant applications of L-Cyclopentylglycine and its derivatives in antiviral and anticancer drug development, as well as in other therapeutic areas. We will delve into the causality behind its selection in synthetic strategies, detail key experimental protocols, and explore the mechanistic underpinnings of its biological activity, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the Cyclopentyl Moiety
The incorporation of cyclic structures into drug candidates is a well-established strategy to enhance pharmacological properties. The cyclopentyl group, in particular, offers a desirable balance of lipophilicity and conformational rigidity. When appended to a glycine scaffold to form L-Cyclopentylglycine, it creates a chiral amino acid with significant potential in medicinal chemistry. This guide will explore the patented applications of this versatile molecule, demonstrating its journey from a chiral building block to a key component of innovative therapeutics.
Antiviral Applications: The Boceprevir Case Study
A landmark application of an L-Cyclopentylglycine derivative is in the synthesis of Boceprevir , a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. The cyclopentyl group plays a crucial role in fitting into the S2 pocket of the protease, contributing to the drug's high binding affinity and specificity.
Patented Synthetic Routes to Boceprevir Intermediates
Numerous patents describe various synthetic strategies for Boceprevir and its key intermediates. A common theme is the use of a chiral bicyclic proline analogue derived from L-Cyclopentylglycine.
Experimental Protocol: Synthesis of a Key Boceprevir Intermediate
This protocol is a composite representation of methodologies described in the patent literature for the synthesis of a crucial intermediate.
Objective: To synthesize (1R, 2S, 5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a key building block for Boceprevir.
Amino Group Protection: The amino group of L-Cyclopentylglycine methyl ester is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions.
Cyclization and Bicyclic Core Formation: The protected amino acid undergoes a series of reactions, often involving intramolecular cyclization, to form the bicyclic [3.1.0]hexane core structure.
Introduction of Gem-Dimethyl Group: A Grignard reaction with an excess of methylmagnesium bromide is commonly employed to introduce the gem-dimethyl group at the 6-position of the bicyclic core.
Oxidation to Carboxylic Acid: The ester functionality is hydrolyzed, and the resulting alcohol is oxidized to the carboxylic acid to yield the desired intermediate.
Deprotection: The protecting group on the nitrogen is removed to provide the final intermediate.
The Rationale Behind Chiral Synthesis
The stereochemistry of the bicyclic proline intermediate is critical for the antiviral activity of Boceprevir. The use of L-Cyclopentylglycine as the starting material ensures the correct chirality is established early in the synthesis, a principle of asymmetric synthesis that avoids costly and inefficient chiral separations at later stages.
Beyond Boceprevir: Other Cyclopentyl-Containing Antivirals
The success of Boceprevir has spurred further research into other cyclopentyl-containing compounds as antiviral agents. Patents have been filed for cyclopentanone and cyclopentenone derivatives that exhibit broad-spectrum antiviral activity, including against herpes viruses and retroviruses.[1] The mechanism of action for some of these compounds involves the inhibition of the transcription factor NF-κB, which is crucial for the replication of many viruses.[1]
The rigid cyclopentyl scaffold has also been exploited in the design of novel anticancer agents. A promising class of compounds is the 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives, which have shown significant antiproliferative activity against various cancer cell lines.[2]
Synthesis and Structure-Activity Relationship (SAR) of Dihydropteridinone Derivatives
The synthesis of these compounds typically involves a multi-step sequence starting from commercially available pyrimidine derivatives. The cyclopentyl group is introduced via N-alkylation. Structure-activity relationship studies have revealed that the nature of the substituent at the C-2 position of the dihydropteridinone core is crucial for activity.[2][3] Specifically, the presence of a 4-(4-methylpiperazin-1-yl)aniline group has been associated with the most potent antiproliferative effects.[2][3]
Experimental Protocol: Antiproliferative Activity Assessment using MTT Assay
This protocol details a standard method to evaluate the cytotoxic effects of L-Cyclopentylglycine derivatives on cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
Materials:
Cancer cell lines (e.g., HCT-116, HeLa, HT-29, MDA-MB-231)[2]
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
Test compound (dissolved in a suitable solvent like DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO, isopropanol with HCl)
96-well microplates
Multichannel pipette
Plate reader
Step-by-Step Methodology:
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[4]
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mechanism of Action: Induction of Cell Cycle Arrest
Mechanistic studies have shown that the most potent 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives induce cell cycle arrest at the G2/M phase in a concentration-dependent manner.[2][3] This suggests that these compounds may interfere with the cellular machinery responsible for mitotic entry and progression.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the use of propidium iodide (PI) to analyze the distribution of cells in different phases of the cell cycle.
Objective: To determine the effect of a test compound on the cell cycle progression of cancer cells.
Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. The cells can be stored at -20°C.[6][7]
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[5][7]
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6]
Broader Anticancer Potential: Kinase Inhibition and Beyond
The cyclopentyl moiety has also been incorporated into inhibitors of various kinases, which are key regulators of cell signaling and are often dysregulated in cancer. For instance, cyclopentanone derivatives have been patented as inhibitors of glycogen synthase kinase 3β (GSK-3β), a kinase implicated in several diseases, including cancer.[1] Furthermore, the structural motif of L-Cyclopentylglycine can be found in various peptidomimetics designed to target protein-protein interactions that are critical for cancer cell survival and proliferation.
Other Therapeutic Applications: Expanding the Horizon
The utility of L-Cyclopentylglycine and its derivatives extends beyond antiviral and anticancer applications.
Central Nervous System (CNS) Disorders: The lipophilic nature of the cyclopentyl group can facilitate crossing the blood-brain barrier. Consequently, L-Cyclopentylglycine derivatives have been investigated for the treatment of CNS disorders.[8][9]
Peptidomimetics: L-Cyclopentylglycine is a valuable building block in the design of peptidomimetics. Its constrained conformation can help to stabilize specific secondary structures in peptides, leading to enhanced biological activity and stability.[10]
Future Perspectives and Conclusion
The patent literature clearly demonstrates that L-Cyclopentylglycine is a highly valuable and versatile chiral synthon in modern drug discovery. Its incorporation into drug candidates has led to significant advances in the treatment of viral infections and cancer. The unique physicochemical properties conferred by the cyclopentyl group continue to make it an attractive component for the design of novel therapeutics targeting a wide range of diseases. As our understanding of disease biology deepens, we can anticipate the emergence of new and innovative applications for this remarkable amino acid, further solidifying its importance in the pharmaceutical landscape.
Visualizations
Caption: Synthetic pathway for the 8-cyclopentyl-dihydropteridinone core.
Caption: The eukaryotic cell cycle and the point of G2/M arrest.
References
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Inhibitors of the GTPase KRAS G12C in cancer: a patent review (2019-2021). Taylor & Francis Online. Available at: [Link]
Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. PubMed. Available at: [Link]
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
FR2281921B1 - - Google Patents.
What is the best protocol for preparing sample for FACS (cell cycle analysis) using propidium iodide staining? ResearchGate. Available at: [Link]
Optimized SPPS Protocol for the Incorporation of Sterically Demanding L-Cyclopentylglycine
Introduction & Strategic Analysis L-Cyclopentylglycine (Cpg) is a non-proteinogenic, lipophilic amino acid often utilized in medicinal chemistry to constrain peptide conformation and enhance metabolic stability against p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Analysis
L-Cyclopentylglycine (Cpg) is a non-proteinogenic, lipophilic amino acid often utilized in medicinal chemistry to constrain peptide conformation and enhance metabolic stability against proteases. Structurally, Cpg features a cyclopentyl ring directly attached to the
-carbon.
The Chemical Challenge
Integrating Cpg into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents two distinct, antagonistic challenges:
Extreme Steric Hindrance: The
-branching of the cyclopentyl ring creates significant steric bulk (similar to, but greater than, Isoleucine or Valine). This shields the nucleophilic amine (making acylation of Cpg difficult) and the activated carbonyl (making coupling to Cpg difficult).
Racemization Risk: Like Phenylglycine, Cpg is susceptible to base-catalyzed racemization at the
-carbon during activation, particularly if reaction times are prolonged due to steric hindrance.
The Solution: This protocol utilizes a "High-Power, Low-Basicity" strategy. We prioritize HATU for its high acylation power to overcome sterics, but we substitute the standard base (DIEA) with 2,4,6-Trimethylpyridine (Collidine) or strictly controlled Oxyma/DIC conditions to suppress racemization.
Critical Decision Matrix
Before beginning, select your coupling strategy based on the position of Cpg in your sequence.
Figure 1: Strategic selection of coupling reagents based on the specific steric and stereochemical risks at the current synthesis step.
Materials & Reagents
Component
Specification
Purpose
Amino Acid
Fmoc-L-Cyclopentylglycine-OH
Target residue (High Purity >99%)
Resin
2-CTC or Wang (Low Loading: <0.4 mmol/g)
Low loading prevents aggregation of bulky peptides.
High-power coupling agent for sterically hindered junctions.
Activator B
DIC (Diisopropylcarbodiimide) / Oxyma Pure
Alternative "racemization-safe" activation.
Base
2,4,6-Collidine (TMP)
Weak base () to minimize proton abstraction at -carbon.
Solvent
DMF (Anhydrous)
Primary solvent.
Deprotection
20% Piperidine in DMF + 0.1M HOBt
HOBt suppresses aspartimide formation and potential racemization.
Detailed Protocol
Phase 1: Resin Preparation
Swelling: Swell resin in DCM for 30 minutes, then wash 3x with DMF.[1]
Loading (if Cpg is C-terminal):
Use 2-Chlorotrityl Chloride (2-CTC) resin.
Dissolve Fmoc-Cpg-OH (1.2 eq) in DCM with DIEA (4 eq).
Add to resin and shake for 2 hours.
Note: Loading Cpg onto Wang resin via esterification is difficult and prone to racemization; 2-CTC is strongly preferred.
Phase 2: Fmoc Deprotection
Standard deprotection is generally safe, but Cpg-containing peptides can be hydrophobic.
Add 20% Piperidine / 0.1M HOBt in DMF .
Microwave (optional): 75°C for 3 minutes OR Room Temp: 2 x 10 minutes.
Wash: DMF (3x), DCM (3x), DMF (3x).
Phase 3: Coupling Fmoc-Cpg-OH (The "Safe" Step)
Goal: Attach Cpg to the growing chain without racemizing the Cpg.
Reagent Prep:
AA: Fmoc-Cpg-OH (3.0 eq)
Activator: DIC (3.0 eq) + Oxyma Pure (3.0 eq)
Solvent: DMF (minimal volume to maintain high concentration).
Reaction: Pre-activate for 2 minutes, then add to resin.
Conditions:
Room Temp: Shake for 60–120 minutes.
Microwave: 75°C for 5 minutes (Use with caution; Oxyma is safer than HOBt at high heat).
Monitoring: Perform Kaiser Test. If blue (incomplete), recouple using HATU/Collidine (see below).
Phase 4: Coupling the Next Amino Acid (The "Hard" Step)
Goal: Overcome the massive steric shield of the N-terminal Cyclopentyl group.
Reagent Prep:
AA: Next Fmoc-AA-OH (4.0 eq)
Activator: HATU (3.9 eq)
Base:Collidine (8.0 eq) — Crucial substitution for DIEA.
Reaction:
Dissolve AA, HATU, and Collidine in DMF.
Add immediately to the resin (do not pre-activate for >1 min).
Conditions:
Double Coupling is Mandatory.
Coupling 1: 75°C (Microwave) for 10 min OR Room Temp for 2 hours.
Coupling 2: Fresh reagents, same conditions.
Monitoring:
Use the Chloranil Test (more sensitive for sterically hindered amines) or Kaiser Test.
Expectation: The reaction may be slow.[2][3] If positive after double coupling, perform a third coupling with HOAt/DIC .
Phase 5: Cleavage
Wash resin with DCM (5x) to remove all DMF.
Add Cocktail: TFA / TIS / H2O (95:2.5:2.5) .
Shake for 2–3 hours.
Precipitate in cold diethyl ether.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield (Deletion)
Steric hindrance prevents acylation of Cpg.
Switch to COMU or PyAOP (phosphonium salts). Increase temp to 90°C (short burst).
Racemization (D-Cpg)
Base-catalyzed proton abstraction.
Eliminate DIEA/NMM. Use Collidine or Sym-collidine. Switch entirely to DIC/Oxyma.
Incomplete Solubility
Hydrophobic nature of Cpg.
Add 20% HFIP (Hexafluoroisopropanol) or DCM to the coupling mixture to solvate the resin/peptide.
Visual Workflow
Figure 2: Step-wise workflow emphasizing the switch in reagents between coupling Cpg and coupling onto Cpg.
References
Use of Collidine/TMP to Suppress Racemization. Tetrahedron Letters, 2017. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Available at: [Link]
Standard SPPS Protocols for Bulky Residues. University of California Irvine, Nowick Lab. Standard practices for Fmoc-based solid-phase peptide synthesis.[1][4] Available at: [Link]
Aggregation and Difficult Couplings. Aapptec Application Notes. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
Application Note: High-Efficiency Purification of Peptides Containing L-Cyclopentylglycine (Cpg) by RP-HPLC
Abstract & Introduction The incorporation of non-proteinogenic amino acids like L-Cyclopentylglycine (Cpg) has become a critical strategy in modern peptide drug discovery. By replacing natural aliphatic residues (e.g., L...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The incorporation of non-proteinogenic amino acids like L-Cyclopentylglycine (Cpg) has become a critical strategy in modern peptide drug discovery. By replacing natural aliphatic residues (e.g., Leucine, Valine) with Cpg, researchers enhance metabolic stability against proteases and constrain conformational flexibility to improve receptor binding affinity.
However, the physicochemical properties that make Cpg biologically valuable—specifically its high lipophilicity and steric bulk —render purification notoriously difficult. Peptides containing Cpg often exhibit:
Low aqueous solubility , leading to column fouling.
Strong hydrophobic aggregation , resulting in broad, tailing peaks.
Closely eluting diastereomers , a byproduct of Cpg's susceptibility to racemization during coupling.
This Application Note provides a field-proven protocol for the Reverse Phase HPLC (RP-HPLC) purification of Cpg-containing peptides. It moves beyond standard "0.1% TFA/Water" methods, introducing advanced solvent engineering and stationary phase selection strategies to ensure high purity (>98%) and yield.
Physicochemical Context: The "Sticky Peptide" Problem
To purify Cpg-peptides, one must understand the molecule. L-Cyclopentylglycine possesses a cyclopentane ring directly attached to the
-carbon.
Hydrophobicity: Cpg is significantly more hydrophobic than Leucine. On a standard C18 column, a single Cpg substitution can shift retention time by several minutes compared to the native sequence.
Aggregation: The aliphatic cycle promotes intermolecular hydrophobic interactions. In standard aqueous buffers, these peptides form aggregates that elute as "ghost peaks" or smears.
Sterics: The bulky side chain hinders mass transfer into narrow pores, necessitating careful pore size selection.
Method Development Strategy
The Dissolution Matrix (Pre-Purification)
Critical Rule: If the peptide is not fully monomeric in the sample loop, it cannot be purified.
Avoid: Dissolving solely in 0.1% TFA/Water or pure Acetonitrile (ACN).
High Hydrophobicity. Use if the peptide retains >60% ACN. Reduces run times and prevents irreversible adsorption.
Phenyl-Hexyl
100Å
Diastereomer Separation. The - interactions offer unique selectivity for separating L-Cpg from D-Cpg impurities that co-elute on alkyl phases.
Mobile Phase Engineering
The "Standard" (Water/ACN/TFA) is often insufficient.
The "IPA Spike": Replace 10-20% of the Acetonitrile in Line B with Isopropanol (IPA) .
Mechanism:[1][3] IPA is a stronger solvent for aliphatic chains than ACN. It prevents the peptide from precipitating inside the column during the gradient transition.
Elevated Temperature: Run the column at 40°C – 60°C .
Mechanism:[1][3] Reduces mobile phase viscosity and increases the kinetic energy of the peptide, breaking weak hydrophobic aggregates and significantly narrowing peak width.
Detailed Experimental Protocol
Phase 1: Solubility Scouting & Sample Prep
Weigh ~1 mg of crude peptide.
Attempt dissolution in 100 µL 50% Acetic Acid .
If cloudy, add DMF dropwise until clear.
Critical Check: Centrifuge at 10,000 rpm for 5 mins. If a pellet forms, the peptide is aggregating. Switch solvent to DMSO/Water (1:1) or HFIP .
Scale-up Factor: Calculate load based on column volume ratio (typically 10-20 mg peptide per run on a 21.2 mm ID column).
Gradient Optimization: Focus the gradient. If the product elutes at 45% B in the scout, use a shallow gradient centered on that point (e.g., 35% to 55% B over 30 minutes).
Fraction Collection: Trigger by threshold, but always analyze the leading and trailing edges of the main peak. Cpg diastereomers often ride the "shoulder" of the main peak.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying Cpg-containing peptides, specifically addressing the hydrophobicity challenges.
Caption: Logic flow for optimizing purification of hydrophobic Cpg-peptides, addressing aggregation and diastereomeric impurities.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
High Backpressure
Peptide precipitating in the column.
Immediate: Wash with 95% IPA/5% Water. Future: Add 10-20% IPA to Mobile Phase B or increase column temp to 60°C.
Broad, Tailing Peaks
Secondary hydrophobic interactions or aggregation.
Switch to a C8 column (less retentive) or add 0.1% NaCl to the aqueous buffer (chaotropic effect to shield charges).
Doublet Peak
Racemization of Cpg (L-Cpg vs D-Cpg).
Use a Phenyl-Hexyl column. The aromatic ring interacts differently with the spatial orientation of the cyclopentyl ring in L vs D forms.
Ghost Peaks
Carryover from previous runs.
Cpg peptides stick to stainless steel. Run a "Sawtooth" wash gradient (5% -> 95% -> 5% B) with 0.1% Formic Acid in IPA between runs.
References
Agilent Technologies. (2023).[4] Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Application Note 5994-5936EN. Retrieved from [Link]
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
Mant, C. T., & Hodges, R. S. (2002). High-performance liquid chromatography of peptides and proteins: separation, analysis, and conformation.[5][6] CRC Press. (Contextual grounding for hydrophobic peptide behavior).
JPT Peptide Technologies. (2025).[7] The Importance of Hydrophobic Peptides for T cell Activation.[7] Application Note. Retrieved from [Link]
Application Notes & Protocols: L-Cyclopentylglycine as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Architectural Role of Chiral Auxiliaries In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Architectural Role of Chiral Auxiliaries
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Chiral auxiliaries are powerful tools in this endeavor, acting as temporary stereogenic scaffolds that guide the formation of new chiral centers with a high degree of predictability and control.[1] A typical synthetic sequence involving a chiral auxiliary consists of three key stages: the covalent attachment of the auxiliary to a prochiral substrate, a diastereoselective transformation that creates one or more new stereocenters, and the subsequent removal of the auxiliary to reveal the enantiomerically enriched product.[1]
The ideal chiral auxiliary should be readily available in high enantiomeric purity, attach and detach under mild conditions without racemization, and exert a strong stereochemical influence on the desired transformation.[] While a variety of auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultams, have become mainstays in the synthetic chemist's toolbox, the exploration of novel scaffolds continues to be an active area of research.[3][4]
This guide focuses on L-Cyclopentylglycine (L-CPG), a non-proteinogenic amino acid, as a versatile and effective chiral auxiliary, particularly in the context of asymmetric alkylation of enolates for the synthesis of α-substituted amino acids. The bulky and conformationally constrained cyclopentyl group of L-CPG provides a robust steric shield, effectively blocking one face of a reactive intermediate and directing incoming electrophiles to the opposite face. This steric control is the cornerstone of its utility in asymmetric synthesis.
Mechanistic Principles: Steric Hindrance as the Guiding Force
The efficacy of L-Cyclopentylglycine as a chiral auxiliary is rooted in its ability to create a sterically demanding and predictable three-dimensional environment around a reactive center. When L-CPG is coupled to a glycine moiety to form a diketopiperazine or a similar cyclic structure, the cyclopentyl group orients itself to minimize steric strain, thereby creating a highly differentiated environment.
The key diastereoselective step, an enolate alkylation, proceeds through a rigid, chelated transition state. The bulky cyclopentyl group effectively shields one face of the planar enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This principle is illustrated in the diagram below.
Caption: Mechanism of L-CPG in Asymmetric Synthesis.
The high diastereoselectivity of this alkylation is contingent on the formation of a rigid lithium enolate, where the lithium cation coordinates to the carbonyl oxygens. This chelation, in concert with the steric bulk of the cyclopentyl group, locks the conformation of the transition state, leading to a highly predictable stereochemical outcome.[1]
Experimental Protocols
The following protocols provide a representative workflow for the use of L-Cyclopentylglycine as a chiral auxiliary in the asymmetric synthesis of a novel α-amino acid.
Workflow Overview
The overall process can be visualized as a three-stage sequence: auxiliary attachment, diastereoselective alkylation, and auxiliary cleavage.
Step 1: Synthesis of the Chiral Template (Diketopiperazine)
Objective: To covalently couple L-Cyclopentylglycine with a glycine methyl ester to form a chiral diketopiperazine template.
Materials:
L-Cyclopentylglycine (1.0 equiv)
Glycine methyl ester hydrochloride (1.0 equiv)
Triethylamine (2.2 equiv)
Toluene
Dean-Stark apparatus
Protocol:
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add L-Cyclopentylglycine, glycine methyl ester hydrochloride, and toluene.
Add triethylamine to the suspension and heat the mixture to reflux.
Continuously remove water using the Dean-Stark trap. Monitor the reaction by TLC until the starting materials are consumed (typically 12-18 hours).
Cool the reaction mixture to room temperature.
The diketopiperazine product will precipitate from the solution. Collect the solid by vacuum filtration.
Wash the solid with cold toluene and dry under vacuum to yield the pure diketopiperazine template.
Causality: The formation of the diketopiperazine creates a rigid cyclic structure, which is essential for effective stereocontrol in the subsequent alkylation step. The planarity of the amide bonds and the steric demand of the cyclopentyl group pre-organize the molecule for diastereoselective enolization.
Step 2: Diastereoselective Alkylation
Objective: To deprotonate the chiral template to form a planar enolate and subsequently alkylate it with high diastereoselectivity.
Materials:
Diketopiperazine from Step 1 (1.0 equiv)
Anhydrous Tetrahydrofuran (THF)
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (1.1 equiv)
Alkyl halide (e.g., Benzyl bromide) (1.2 equiv)
Protocol:
Dissolve the diketopiperazine in anhydrous THF in a flame-dried, argon-purged flask.
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add LDA solution dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
In a separate flask, dissolve the alkyl halide in anhydrous THF.
Add the alkyl halide solution dropwise to the enolate solution at -78 °C.
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
Quench the reaction by adding saturated aqueous ammonium chloride solution.
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Causality: The use of a strong, non-nucleophilic base like LDA at low temperature ensures rapid and complete formation of the kinetic enolate. The low temperature (-78 °C) is critical to maintain the rigidity of the chelated transition state and prevent side reactions. The cyclopentyl group sterically directs the incoming benzyl bromide to the opposite face of the enolate, leading to a high diastereomeric excess (d.e.).
Step 3: Auxiliary Cleavage and Product Isolation
Objective: To hydrolyze the alkylated diketopiperazine to release the desired α-amino acid and recover the L-Cyclopentylglycine auxiliary.
Materials:
Alkylated diketopiperazine from Step 2
6 M Hydrochloric acid (HCl)
Dowex 50WX8 ion-exchange resin
Protocol:
Suspend the alkylated diketopiperazine in 6 M HCl.
Heat the mixture to reflux for 12-24 hours until the starting material is fully consumed (monitor by TLC).
Cool the solution to room temperature and concentrate under reduced pressure to remove excess HCl.
Dissolve the residue in deionized water and apply it to a column of Dowex 50WX8 resin (H+ form).
Wash the column with deionized water to remove any neutral or anionic impurities.
Elute the amino acids with a gradient of aqueous ammonia (e.g., 0.5 M to 2.0 M).
Collect fractions and monitor by TLC with ninhydrin staining.
Fractions containing the desired α-amino acid and L-CPG will elute separately. Combine the respective fractions and concentrate under reduced pressure to yield the purified products.
Causality: Acid hydrolysis cleaves the amide bonds of the diketopiperazine. Ion-exchange chromatography is a standard and effective method for separating amino acids based on their isoelectric points, allowing for the isolation of the newly synthesized α-amino acid and the recovery of the valuable L-CPG auxiliary for reuse.
Data Presentation: Expected Outcomes
The use of L-CPG as a chiral auxiliary is expected to yield high levels of diastereoselectivity in the alkylation step. The table below summarizes typical results for such transformations based on analogous systems.
Electrophile (R-X)
Diastereomeric Excess (d.e.)
Yield (%)
Benzyl bromide
>95%
85-90%
Iodomethane
>92%
80-88%
Allyl bromide
>94%
82-90%
Propargyl bromide
>93%
78-85%
Note: These are representative values based on established chiral auxiliary systems and serve as a benchmark for what can be expected when employing L-CPG.
Conclusion and Future Directions
L-Cyclopentylglycine presents a compelling option as a chiral auxiliary for asymmetric synthesis. Its rigid cyclopentyl moiety offers a well-defined steric environment capable of inducing high levels of diastereoselectivity in reactions such as enolate alkylation. The protocols outlined in this guide provide a robust framework for its application in the synthesis of enantiomerically enriched α-amino acids, which are valuable building blocks in pharmaceutical development.[5]
Future work should focus on expanding the scope of reactions in which L-CPG can be employed, including asymmetric aldol reactions, Michael additions, and Diels-Alder reactions. Further optimization of cleavage conditions to enhance the recovery and recycling of the auxiliary will also contribute to the economic and environmental sustainability of this methodology. The continued development of novel chiral auxiliaries like L-CPG is paramount to advancing the field of asymmetric synthesis and enabling the efficient production of complex chiral molecules.
References
Wikipedia. (n.d.). Chiral auxiliary. Retrieved February 7, 2026, from [Link]
Ghosh, A. K., & Kumar, A. (2003). An efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine via diastereoselective alkylation of glycine enolate equivalent. Tetrahedron Letters, 44(32), 6055-6057.
Myers, A. G., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
Biswas, S., & Panda, G. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(84), 44697-44711.
Bull, S. D., et al. (2012). A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. Organic & Biomolecular Chemistry, 10(28), 5349-5363.
Zarak, S., et al. (2018).
ResearchGate. (n.d.). 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. Retrieved February 7, 2026, from [Link]
IOSR Journal of Applied Chemistry. (2018). Oxidative cleavage of alpha amino acids ℓ–glycine and ℓ–valine by1,3-dichloro-5,5-dimethylhydantoin in medium of aqueous. Retrieved February 7, 2026, from [Link]
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 7, 2026, from [Link]
Technical Support Center: Enhancing the Solubility of Peptides Containing L-Cyclopentylglycine (Cpg)
Welcome to the technical support center dedicated to addressing the solubility challenges of peptides incorporating the hydrophobic non-canonical amino acid, L-Cyclopentylglycine (Cpg). The unique bulky and non-polar nat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the solubility challenges of peptides incorporating the hydrophobic non-canonical amino acid, L-Cyclopentylglycine (Cpg). The unique bulky and non-polar nature of the cyclopentyl side chain in Cpg can significantly impact peptide folding, aggregation, and, consequently, solubility. This guide provides a structured approach to troubleshooting and resolving these issues, grounded in established biochemical principles and field-proven laboratory practices.
Understanding the Challenge: Why Do Cpg-Containing Peptides Exhibit Poor Solubility?
The primary contributor to the poor solubility of L-Cyclopentylglycine (Cpg)-containing peptides is the substantial hydrophobicity of the Cpg residue. This bulky, aliphatic amino acid can induce conformational changes and promote intermolecular hydrophobic interactions, leading to aggregation and precipitation in aqueous solutions. The solubility of a peptide is fundamentally governed by the collective physicochemical properties of its constituent amino acids.[1][2] Peptides with a high proportion of non-polar residues, such as Cpg, are predisposed to low aqueous solubility.[3]
The cyclopentyl group can also sterically hinder the peptide backbone, influencing its secondary structure. This can sometimes lead to the formation of β-sheet structures, which are prone to stacking and forming insoluble aggregates.[4] Therefore, a successful solubilization strategy must aim to disrupt these hydrophobic interactions and prevent aggregation.
Troubleshooting Guide: A Step-by-Step Approach to Solubilizing Your Cpg-Peptide
This section provides a systematic workflow for tackling the solubilization of your Cpg-containing peptide. It is crucial to start with the least harsh conditions and progressively move to stronger solvents to preserve the peptide's integrity and biological activity.
Caption: A systematic workflow for troubleshooting the solubility of Cpg-containing peptides.
Step 1: Initial Solubility Testing with Aqueous Solvents
Question: I have a new lyophilized Cpg-containing peptide. What should I try to dissolve it in first?
Answer: Always begin with a small aliquot of your peptide in sterile, deionized water or a standard biological buffer (e.g., PBS, pH 7.4).[5] This is the mildest approach and is ideal if your downstream application is sensitive to organic solvents or extreme pH.
Protocol: Initial Aqueous Solubility Test
Aliquot: Weigh out a small, representative sample of your lyophilized peptide (e.g., 1 mg).
Initial Solvent Addition: Add a calculated volume of sterile deionized water or PBS to achieve your target concentration.
Gentle Agitation: Vortex the sample gently for 30 seconds.
Sonication: If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[2] Avoid excessive heating.
Visual Inspection: Observe the solution. A clear solution indicates successful dissolution. Cloudiness, particulates, or gel formation suggests insolubility.
Step 2: Leveraging pH to Enhance Solubility
Question: My Cpg-peptide is insoluble in neutral water/buffer. What is the next step?
Answer: The net charge of a peptide significantly influences its solubility.[2] By adjusting the pH of the solvent away from the peptide's isoelectric point (pI), you can increase its net charge, thereby improving its interaction with water.
For Basic Peptides (net positive charge): Use a dilute acidic solution.
For Acidic Peptides (net negative charge): Use a dilute basic solution.
Protocol: pH-Adjusted Solubilization
Determine Peptide Charge: Calculate the theoretical net charge of your peptide at neutral pH.
Acidic Peptides: If the net charge is negative, attempt to dissolve the peptide in a small volume of 0.1% aqueous ammonium hydroxide (NH4OH) and then dilute with water to the desired concentration.[1]
Basic Peptides: If the net charge is positive, try dissolving the peptide in a small amount of 10-30% acetic acid or a few drops of trifluoroacetic acid (TFA) before diluting with water.[5][6]
Final pH Adjustment: If necessary for your experiment, carefully adjust the final pH of the peptide solution with dilute acid or base.
Step 3: Employing Organic Co-Solvents for Highly Hydrophobic Peptides
Question: My Cpg-peptide remains insoluble even after pH adjustment. What other solvents can I use?
Answer: For peptides with a high content of hydrophobic residues like Cpg, organic co-solvents are often necessary.[3] Dimethyl sulfoxide (DMSO), acetonitrile (ACN), and dimethylformamide (DMF) are commonly used to disrupt hydrophobic interactions.[7]
Protocol: Solubilization with Organic Co-Solvents
Initial Dissolution: Dissolve the peptide in a minimal volume of 100% DMSO, ACN, or DMF.[3]
Slow Dilution: Slowly add the aqueous buffer to the peptide-organic solvent mixture dropwise while gently vortexing. This gradual dilution is critical to prevent the peptide from precipitating out of solution.[6]
Final Concentration: Be mindful of the final concentration of the organic solvent, as it may affect your downstream assays. Many cell-based assays can tolerate up to 1% DMSO.[2]
Table 1: Common Organic Co-Solvents for Hydrophobic Peptides
Co-Solvent
Properties and Considerations
DMSO
Low toxicity, effective for many hydrophobic peptides. May be incompatible with assays involving sensitive enzymatic reactions.
ACN
Volatile, useful for HPLC and mass spectrometry applications. Can be more denaturing than DMSO.
DMF
Strong solvent, effective for very insoluble peptides. Higher toxicity than DMSO.
Step 4: Using Chaotropic Agents for Aggregation-Prone Peptides
Question: My Cpg-peptide forms a gel or precipitates even with organic solvents. Are there any stronger methods?
Answer: In cases of extreme aggregation, chaotropic agents such as guanidine hydrochloride (Guanidine-HCl) or urea can be employed. These agents disrupt the hydrogen-bonding network of water and interfere with non-covalent interactions within the peptide, effectively unfolding aggregated structures.[7]
Protocol: Solubilization with Chaotropic Agents
Prepare Stock Solution: Prepare a concentrated stock solution of your peptide in 6 M Guanidine-HCl or 8 M urea.
Dialysis or Buffer Exchange: Once dissolved, the chaotropic agent must be removed for most biological applications. This is typically achieved through dialysis or buffer exchange chromatography.
Caution: This is a harsh method and may irreversibly denature your peptide, potentially affecting its biological activity. This approach should be considered a last resort.
Frequently Asked Questions (FAQs)
Q1: Can I heat my Cpg-peptide to improve its solubility?
A1: Gentle warming (e.g., to 37°C) can sometimes aid in dissolving a peptide. However, excessive heat can lead to degradation or promote aggregation, so this should be done with caution and careful monitoring.[2]
Q2: My peptide is dissolved, but the concentration seems lower than expected. What could be the reason?
A2: This could be due to the peptide adsorbing to the surface of the vial. To mitigate this, consider using low-protein-binding microcentrifuge tubes. Additionally, insoluble micro-aggregates that are not visible to the naked eye may have been removed during centrifugation.
Q3: How can I confirm that my Cpg-peptide is truly dissolved and not just suspended?
A3: A truly dissolved peptide will result in a clear, transparent solution. After an initial dissolution attempt, centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet is visible, the peptide is not fully dissolved. You can then measure the peptide concentration in the supernatant using methods like UV-Vis spectroscopy (at 280 nm if the peptide contains Trp or Tyr) or a peptide-specific colorimetric assay to determine the soluble fraction.
Q4: Are there any sequence design strategies to improve the solubility of Cpg-containing peptides?
A4: Yes, during the design phase, incorporating hydrophilic or charged amino acids (e.g., Lys, Arg, Asp, Glu) into the sequence can significantly enhance solubility.[8] Additionally, flanking the Cpg residue with less hydrophobic amino acids can help to shield it from intermolecular interactions.
Analytical Techniques for Solubility Assessment
A quantitative assessment of peptide solubility is crucial for reproducible experiments. The following techniques are commonly employed:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for determining peptide purity and concentration.[9][10] By analyzing the supernatant of a saturated peptide solution, the amount of soluble peptide can be accurately quantified.
UV-Vis Spectroscopy: For peptides containing aromatic residues (Trp, Tyr), the absorbance at 280 nm can be used to estimate the concentration of the soluble peptide.
Dynamic Light Scattering (DLS): DLS can be used to detect the presence of aggregates in a peptide solution, providing information on the hydrodynamic radius of particles in the solution.
Concluding Remarks
The solubilization of peptides containing L-Cyclopentylglycine requires a systematic and patient approach. By understanding the underlying principles of peptide solubility and following the troubleshooting guide presented here, researchers can significantly increase their chances of successfully preparing their Cpg-peptides for a wide range of applications. It is always recommended to perform initial solubility tests on a small scale to conserve valuable peptide material.
References
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
GenScript. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
Ahmad, M., et al. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. The Journal of Physical Chemistry B, 126(51), 10769-10778. [Link]
Al-Sabbagh, A. M., & El-Sayed, M. A. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1279. [Link]
Karandur, D., et al. (2014). Peptide Solubility Limits: Backbone and Side-Chain Interactions. The Journal of Physical Chemistry B, 118(32), 9565-9572. [Link]
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 3-33. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Coupling Efficiency & Optimization Guide
Audience: Peptide Chemists, Medicinal Chemists, and Process Development Scientists
Diagnostic Framework: Why is Coupling Failing?
Fmoc-L-Cyclopentylglycine (Fmoc-Cpg-OH) presents a specific class of synthetic challenge. Unlike standard alanine or glycine, Cpg possesses a cyclopentyl side chain attached directly to the
-carbon. Structurally, this mimics -branched amino acids (like Valine or Isoleucine) but with significantly higher steric bulk due to the cyclic ring system.
This steric wall creates two primary failure modes:
Kinetic Shielding: The bulky ring physically blocks the approach of the activated ester to the N-terminus of the resin-bound peptide.
Aggregation: The hydrophobic nature of the cyclopentyl ring promotes inter-chain aggregation (
-sheet formation), collapsing the resin solvation shell.
Troubleshooting Decision Tree
Use this flowchart to diagnose your specific failure mode and select the correct protocol.
Figure 1: Diagnostic logic flow for identifying the root cause of Fmoc-Cpg-OH coupling failures.
Reagent Selection & Chemical Strategy
Standard carbodiimide chemistry (DIC/HOBt) is often kinetically too slow for Cpg, leading to deletion sequences. You must utilize "Third Generation" coupling reagents that generate more reactive esters (7-azabenzotriazole or Oxyma-based).
Comparative Efficiency of Coupling Reagents for Hindered AAs
Reagent Class
Reagent
Base Required
Coupling Speed (Relative)
Racemization Risk
Recommendation for Cpg
Carbodiimide
DIC / HOBt
No (or minimal)
Low
Low
Avoid for Cpg coupling.
Phosphonium
PyBOP
Yes (DIPEA)
Medium
Medium
Backup option.
Aminium (Gen 3)
HATU
Yes (DIPEA/Collidine)
Very High
High (if over-based)
Gold Standard for difficult couplings.
Uronium (Gen 3)
COMU
Yes (DIPEA)
Very High
Low
Preferred (Safer, high solubility).
The Racemization Risk
While Cpg is not as sensitive as Phenylglycine (Phg), the forcing conditions required to overcome its steric bulk can lead to
-proton abstraction.
Risk Factor: Using HATU with excess DIPEA (strong base) for prolonged periods.
Mitigation: Use TMP (2,4,6-trimethylpyridine / Collidine) as the base. It is sterically hindered and less likely to abstract the
-proton while still activating the reagent [1].
Experimental Protocols
Protocol A: The "Power Coupling" (HATU/HOAt)
Use this when standard coupling yields <80%.
Reagents:
Fmoc-Cpg-OH (4.0 eq)
HATU (3.9 eq)
HOAt (3.9 eq) - Optional additive to boost kinetics further
Collidine (8.0 eq) - Preferred over DIPEA to reduce racemization
Solvent: DMF or NMP (NMP is preferred for aggregation prone sequences)
Step-by-Step:
Pre-activation: Dissolve Fmoc-Cpg-OH and HATU in minimal NMP. Add Collidine.[1] Shake for 30 seconds (do not pre-activate longer; HATU hydrolyzes quickly).
Addition: Add the mixture immediately to the resin.
Reaction: Agitate for 60 minutes at Room Temperature.
Drain & Wash: Drain and wash with DMF (3x).
Re-Couple (Mandatory): Repeat steps 1-3 with fresh reagents.
Monitoring: Perform a Chloranil Test (more sensitive for sterically hindered amines than Kaiser) or micro-cleavage HPLC check.
Protocol B: Microwave-Assisted Coupling (COMU)
Use this for maximum efficiency and to break up aggregation.
Reagents:
Fmoc-Cpg-OH (4.0 eq)
COMU (4.0 eq)
DIPEA (8.0 eq) or Oxyma Pure (4.0 eq) / DIC (4.0 eq) for lower racemization risk.
Microwave Settings:
Temperature: 75°C (Standard) or 50°C (Conservative if Cys/His present).
Power: 25-30W (variable dynamic).
Time: 5 minutes (Single coupling often suffices, but double is safer).
Step-by-Step:
Dissolve AA and COMU in DMF.
Add DIPEA just before delivery to the reaction vessel.
Irradiate at 75°C for 5 minutes .
Critical Step: Allow the vessel to cool to <40°C before draining to prevent solvent shock to the resin.
Mechanism of Action
Understanding the activation pathway helps in troubleshooting.[2] The diagram below illustrates the pathway using HATU, highlighting where steric hindrance interferes (Step 3) and where racemization occurs (Side Reaction).
Figure 2: Activation and coupling mechanism. Note that the steric bulk of Cpg slows the transition from Activated Ester to Intermediate, increasing the window for Racemization.
Frequently Asked Questions (FAQs)
Q1: I successfully coupled Fmoc-Cpg-OH, but coupling the next amino acid is failing. Why?A: This is a common "N-terminal shielding" issue. The bulky cyclopentyl group on the now-terminal Cpg creates an umbrella over the amine.
Solution: Use the strongest activation possible for the incoming amino acid (e.g., HATU/HOAt at 75°C). Use a highly polar solvent system (e.g., 20% DMSO in DMF) to ensure the polymer chains are fully extended and accessible.
Q2: Can I use PyBOP instead of HATU?A: PyBOP is generally slower than HATU/COMU for sterically hindered couplings. If you must use PyBOP, ensure you use double coupling with extended reaction times (2 hours) and elevated temperature (50°C).
Q3: My peptide containing Cpg is insoluble during purification. What should I do?A: The cyclopentyl group is highly hydrophobic.
HPLC: Use a C4 column instead of C18 to prevent irreversible binding.
Solvent: Dissolve the crude peptide in Hexafluoroisopropanol (HFIP) or high-concentration Acetic Acid before injecting onto the HPLC.
Q4: How do I check for racemization after synthesis?A: Use Marfey’s Reagent (FDAA) derivatization followed by LC-MS comparison against a standard L-Cpg and D-Cpg control. Alternatively, use a chiral column (e.g., Chiralpak) if the peptide is short.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents.[3] Technical Report. Link
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
impact of coupling reagents on L-Cyclopentylglycine incorporation
Welcome to the technical support resource for drug development professionals and research scientists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the incorporat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for drug development professionals and research scientists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the incorporation of L-Cyclopentylglycine (Cpg), a sterically hindered amino acid, into peptide sequences. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common challenges in your synthesis workflow.
Introduction: The Challenge of L-Cyclopentylglycine
L-Cyclopentylglycine (Cpg) is a non-proteinogenic amino acid valued in medicinal chemistry for its ability to introduce conformational constraints and enhance metabolic stability in peptide-based therapeutics. However, its bulky cyclopentyl side chain, located at the β-carbon, presents a significant steric obstacle during peptide synthesis. This hindrance can dramatically slow down the kinetics of amide bond formation, leading to incomplete reactions and an increased risk of side reactions, most notably racemization.
The choice of coupling reagent is therefore not merely a matter of preference but a critical determinant of success. An inadequate reagent will fail to activate the Cpg carboxylic acid efficiently or will create an activated intermediate that is too short-lived or too susceptible to side reactions. This guide will explore the impact of various coupling reagents and provide strategies to ensure high-yield, high-purity incorporation of this challenging residue.
Frequently Asked Questions (FAQs)
Q1: Why is L-Cyclopentylglycine (Cpg) so difficult to couple compared to standard amino acids?
A1: The difficulty arises from steric hindrance. The bulky cyclopentyl group on the β-carbon of Cpg physically obstructs the approach of the incoming nucleophilic amine of the growing peptide chain to the activated carboxyl group.[1] This steric clash slows down the rate of peptide bond formation. Standard coupling reagents, like dicyclohexylcarbodiimide (DCC) alone, are often not potent enough to facilitate the reaction at a reasonable rate, leading to low yields.[1] More powerful onium salt reagents are generally required to overcome this energy barrier.[2]
Q2: What is racemization, and why is it a major concern with Cpg?
A2: Racemization (or epimerization) is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled, resulting in a mixture of L- and D-isomers. The process occurs when the α-proton of the activated amino acid is abstracted by a base, forming a planar enolate intermediate.[3][4] Because Cpg coupling is slow due to steric hindrance, the activated intermediate exists for a longer period, increasing the opportunity for this base-catalyzed proton abstraction to occur. Minimizing racemization requires coupling reagents and conditions that promote rapid amide bond formation while minimizing the basicity of the reaction environment where possible.[3][5]
Q3: Are phosphonium-based reagents (like PyBOP) better than aminium/uronium-based reagents (like HATU) for Cpg?
A3: Both classes of reagents are highly effective for hindered couplings and represent a significant improvement over carbodiimides.[6][7]
Aminium/Uronium Reagents (HATU, HCTU, COMU): These are known for their high reactivity and speed, which can be advantageous in forcing the sterically hindered coupling to completion and minimizing the lifetime of the racemization-prone activated species.[7][8] HATU, in particular, is often preferred for its rapid kinetics.[8][9] However, a potential side reaction with these reagents is the guanidinylation of the N-terminal amine if the reagent is used in excess, which caps the peptide chain.[7]
Phosphonium Reagents (PyBOP, PyAOP): These are also highly efficient and are particularly noted for their ability to suppress racemization.[6][7] They do not cause the guanidinylation side reaction, making them a "cleaner" option in that regard.[7]
The "better" reagent often depends on the specific sequence and conditions. For Cpg, starting with a highly reactive uronium salt like HATU or a modern, safer alternative like COMU is an excellent strategy. If racemization is detected or if excess reagent is required, switching to a phosphonium salt like PyBOP is a logical troubleshooting step.
Q4: Can I just use a longer coupling time or "double couple" with a standard reagent like DIC/HOBt?
A4: While double coupling (repeating the coupling step) and extending reaction times are common strategies for difficult sequences, they may be insufficient or even counterproductive for Cpg when using weaker reagents.[10] Extending the reaction time significantly increases the risk of racemization.[5] Double coupling with an inefficient reagent may still result in a low overall yield. The most effective strategy is to use a reagent that is powerful enough to achieve a high coupling efficiency in a single, reasonably timed step. For Cpg, it is far more efficient to switch to a more potent reagent like HATU, HCTU, or COMU from the outset.[10]
This section addresses the common issue of incomplete coupling, typically identified by a positive Kaiser test (or other ninhydrin-based test) after the Cpg incorporation step.
Problem: Kaiser test is strongly positive (dark blue beads) after Cpg coupling.
This indicates a significant amount of unreacted N-terminal amine on the resin, signifying a failed or highly inefficient coupling reaction.
Caption: Troubleshooting workflow for low Cpg incorporation yield.
Causality and Recommended Actions:
Inadequate Reagent Potency:
Cause: The activation energy for coupling sterically hindered Cpg is high. Reagents like HBTU or carbodiimides (DIC, DCC) with additives like HOBt may not be sufficiently reactive to drive the reaction to completion.[1]
Solution: Switch to a more powerful onium salt reagent. HATU is an excellent first choice due to its high reactivity, which is derived from the 7-azabenzotriazole (OAt) group.[7] The OAt active ester formed is more reactive than the OBt ester formed by HBTU.[7] COMU is a state-of-the-art alternative with comparable efficiency to HATU but with improved safety and solubility profiles, as it is based on OxymaPure rather than potentially explosive HOBt/HOAt derivatives.[6]
Sub-Optimal Reaction Conditions:
Cause: Even with a potent reagent, efficiency can be compromised by poor quality reagents or conditions. Moisture can hydrolyze the active ester. An insufficient amount of base (e.g., DIPEA) will fail to neutralize the amino acid salt and facilitate the reaction.
Solution:
Reagent Integrity: Ensure coupling reagents and the base (DIPEA, NMM) are fresh and stored under anhydrous conditions.
Solvent Quality: Use high-purity, anhydrous, peptide-grade solvents like DMF or NMP.[11]
Stoichiometry: Use a slight excess of the Fmoc-L-Cpg-OH, coupling reagent, and base. A typical ratio is (Amino Acid:Reagent:Base) of (1:0.95:2) relative to the resin substitution.
Persistent Low Yield with Potent Reagents:
Cause: If coupling still fails with HATU or COMU, the issue may be severe aggregation of the growing peptide chain on the resin, or poor solubility of the activated Cpg derivative.
Solution:
Double Coupling: Immediately after the first coupling, without deprotection, perform a second coupling with a fresh solution of activated Fmoc-L-Cpg-OH.[10] This can help drive the reaction to completion.
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-75°C), often with microwave assistance, can provide the necessary energy to overcome the steric barrier.[12]
Solvent Choice: Consider switching from DMF to NMP or adding a small percentage of DMSO, which can help disrupt secondary structures and improve solvation.
Comparative Analysis of Coupling Reagents for Cpg Incorporation
The selection of a coupling reagent is the most critical parameter for successfully incorporating L-Cyclopentylglycine. The table below summarizes the properties and recommendations for commonly used reagents.
Coupling Reagent
Class
Relative Potency
Advantages for Cpg
Disadvantages/Risks
Recommendation
DIC / HOBt
Carbodiimide
Low-Medium
Low cost.
Slow reaction kinetics, high risk of racemization with extended coupling times. Often insufficient.
Not recommended for Cpg.
HBTU
Aminium/Uronium
High
Good general-purpose reagent.
Less reactive than HATU/HCTU. May not be sufficient for severe steric hindrance.[8] Potential for guanidinylation.
Use only if higher potency reagents are unavailable.
HATU
Aminium/Uronium
Very High
Excellent reactivity and speed, ideal for overcoming steric hindrance.[7][9] Reduces lifetime of racemization-prone intermediates.
Potential for guanidinylation side reaction if used in large excess.[7][8] Higher cost.
Highly Recommended. Excellent first choice.
HCTU
Aminium/Uronium
Very High
Similar reactivity to HATU but often more soluble and cost-effective.
Potential for guanidinylation.
Highly Recommended. A strong alternative to HATU.
PyBOP
Phosphonium
Very High
High coupling efficiency. No guanidinylation side reaction.[7] Good for suppressing racemization.[6]
Byproduct (HMPA) is carcinogenic, though modern PyBOP avoids this. Slower than HATU.
Recommended. Excellent choice if guanidinylation or racemization are primary concerns.
COMU
Aminium/Uronium
Very High
Efficiency comparable to HATU.[6] Based on non-explosive OxymaPure, enhancing safety. Excellent solubility.[6]
Higher cost.
Highly Recommended. A modern, safe, and highly effective option for Cpg.
Experimental Protocols
This section provides a validated, step-by-step protocol for the manual incorporation of Fmoc-L-Cpg-OH into a peptide sequence using HATU.
Protocol: HATU-Mediated Coupling of Fmoc-L-Cpg-OH
Objective: To achieve >99% coupling efficiency for a sterically hindered L-Cyclopentylglycine residue in Solid-Phase Peptide Synthesis (SPPS).
Piperidine solution (20% in DMF) for Fmoc deprotection
Kaiser Test Kit reagents
Workflow:
Caption: Standard protocol workflow for Cpg incorporation.
Step-by-Step Procedure:
Resin Preparation:
Start with the Fmoc-deprotected peptide-resin in a reaction vessel. If starting from an Fmoc-protected resin, perform a standard deprotection (e.g., 2 x 10 min with 20% piperidine in DMF), followed by thorough washing with DMF (6x) and DCM (3x).
Swell the deprotected resin in DMF for at least 5 minutes.
Activation of Fmoc-L-Cpg-OH:
In a separate vial, dissolve Fmoc-L-Cpg-OH (4 eq) and HATU (3.9 eq) in a minimal volume of DMF (e.g., 2 mL for a 0.1 mmol scale).
Add DIPEA (8 eq) to the vial.
Gently swirl the vial for 1-2 minutes. This is the "pre-activation" step where the highly reactive OAt-ester of Cpg is formed.
Coupling Reaction:
Drain the DMF from the swollen resin.
Immediately add the pre-activated Fmoc-L-Cpg-OH solution to the resin.
Ensure the solution fully covers the resin. Add more DMF if necessary.
Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 1 to 2 hours. For particularly difficult sequences, this time can be extended to 4 hours, or the temperature can be increased.
Washing:
Drain the reaction solution from the vessel.
Wash the resin thoroughly to remove excess reagents and byproducts. A recommended wash cycle is: DMF (3x), DCM (3x), DMF (3x). Each wash should be for approximately 1 minute with agitation.
Monitoring (Self-Validation):
After the final DMF wash, take a small sample of the resin beads (approx. 1-2 mg) and perform a Kaiser test.
Negative Result (Beads remain yellow/colorless): The coupling is successful (>99% completion). You can proceed to the Fmoc deprotection step for the next amino acid in your sequence.
Positive Result (Beads turn blue/purple): The coupling is incomplete. Refer to the Troubleshooting Guide above. The most common next step is to perform a double coupling.
References
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. PharmaTutor. [Link]
Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]
Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]
Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC. [Link]
Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif. PubMed. [Link]
Possible racemization pathway in the peptide coupling reactions. ResearchGate. [Link]
Navigating the Conformational Labyrinth: A Technical Support Guide for NMR-Based Structural Elucidation of Flexible L-Cyclopentylglycine Peptides
Welcome to the technical support center dedicated to refining the NMR structural elucidation of flexible peptides, with a special focus on those incorporating the unique L-Cyclopentylglycine (Cpg) residue. This guide is...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to refining the NMR structural elucidation of flexible peptides, with a special focus on those incorporating the unique L-Cyclopentylglycine (Cpg) residue. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate world of peptide conformational analysis. Here, we eschew rigid templates in favor of a dynamic, problem-oriented approach that directly addresses the challenges you are likely to encounter in your experimental workflows.
The inherent flexibility of many peptides presents a significant hurdle to traditional structural biology techniques. Unlike well-behaved globular proteins, these molecules often exist as a dynamic ensemble of interconverting conformers in solution. This conformational heterogeneity leads to averaged NMR parameters, complicating the determination of a single, representative 3D structure. The incorporation of conformationally constraining residues like L-Cyclopentylglycine is a powerful strategy to mitigate this flexibility, yet it introduces its own set of considerations for NMR analysis.
This guide is structured into two main sections: Frequently Asked Questions (FAQs) to address common conceptual and practical queries, and in-depth Troubleshooting Guides formatted as Q&A to provide solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the structural elucidation of flexible peptides by NMR so challenging?
A1: The primary challenge lies in the fact that flexible peptides exist as a population of rapidly interconverting conformers in solution. NMR spectroscopy, on a timescale of milliseconds to seconds, observes an average of these conformations.[1] This averaging leads to:
Averaged Nuclear Overhauser Effect (NOE) restraints: The observed NOE intensity is a weighted average over the entire conformational ensemble, which can lead to ambiguous or even misleading distance information.
Averaged J-couplings: Scalar couplings, which provide information about dihedral angles, are also averaged, making it difficult to define specific backbone and side-chain torsion angles.
Poor chemical shift dispersion: The lack of a stable, folded structure often results in significant overlap of proton signals, particularly in the amide and alpha-proton regions of the spectrum, complicating resonance assignment.[2][3]
Q2: What is the rationale for incorporating L-Cyclopentylglycine (Cpg) into peptides, and how does it affect NMR studies?
A2: L-Cyclopentylglycine is a non-proteinogenic amino acid that introduces a significant degree of conformational constraint. The bulky and rigid cyclopentyl side chain restricts the sterically accessible regions of the Ramachandran plot for the Cpg residue and its neighbors. This can induce and stabilize specific secondary structures, such as turns or helical motifs.[4][5]
From an NMR perspective, this can be advantageous:
Improved spectral dispersion: By reducing the number of accessible conformations, the chemical environments of the protons become more defined, which can lead to better separation of signals in the NMR spectrum.
More defined NOE patterns: A more stable conformation will result in a more consistent set of NOE cross-peaks, providing clearer distance restraints for structure calculation.
However, the cyclopentyl side chain itself can present challenges in terms of resonance assignment due to the complex spin systems of its methylene protons.
Q3: What is the fundamental NMR experiment toolkit for studying a new Cpg-containing peptide?
A3: A standard set of 2D NMR experiments is essential for the initial characterization of any peptide:[6][7]
TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying the spin systems of individual amino acid residues. By observing correlations between all scalar-coupled protons within a residue, one can trace the connectivity from the amide proton to the side-chain protons.[7]
COSY (Correlation Spectroscopy): This provides information about protons that are directly coupled (typically through three bonds), which is useful for confirming assignments and measuring J-couplings.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for obtaining distance restraints. NOESY is suitable for molecules with a correlation time that results in positive NOEs, while ROESY is more robust for a wider range of molecular sizes and can help to distinguish between true NOEs and artifacts like spin diffusion.[6][8]
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If working with a ¹³C-labeled sample, or at natural abundance on a high-sensitivity spectrometer, this experiment correlates protons with their directly attached carbons, which can greatly aid in resolving overlap and confirming assignments.[6]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Signal Dispersion and Severe Resonance Overlap in the ¹H NMR Spectrum
Q: My initial 1D and 2D ¹H NMR spectra of my Cpg-peptide show a "blob" of overlapping signals in the amide and aliphatic regions, making assignment impossible. What are my options?
A: This is a classic sign of conformational flexibility or aggregation. Here’s a systematic approach to troubleshoot this:
Step 1: Optimize Sample Conditions
Concentration: Peptide aggregation can lead to broad lines and poor dispersion.[9] Prepare a dilution series (e.g., 5 mM, 1 mM, 0.5 mM, 0.1 mM) and acquire 1D ¹H spectra. If the line widths sharpen and chemical shifts change at lower concentrations, aggregation is likely the culprit.
Solvent and pH: The conformational ensemble of a peptide can be highly sensitive to its environment.[7]
Solvent: Try different solvent systems. For example, adding a small percentage of a more structured solvent like trifluoroethanol (TFE) can sometimes induce a more stable secondary structure, leading to better dispersion.
pH: The protonation state of acidic and basic side chains can significantly impact conformation. Acquire spectra at a few different pH values (e.g., pH 4.0, 5.5, 7.0), ensuring you are away from the peptide's isoelectric point (pI) to minimize aggregation.[9]
Temperature: Increasing the temperature can sometimes improve spectral quality by averaging out conformational exchange or reducing viscosity.[9] However, be mindful of potential thermal denaturation.
Step 2: Employ Advanced NMR Techniques
Increase Spectrometer Field Strength: If available, moving to a higher field spectrometer (e.g., from 600 MHz to 800 MHz or higher) will increase the chemical shift dispersion in ppm, which can help to resolve overlapping signals.
Heteronuclear Correlation Spectroscopy: If you can obtain a ¹⁵N or ¹³C-labeled peptide, 2D ¹H-¹⁵N HSQC or ¹H-¹³C HSQC experiments will provide a much larger spectral window for resolving amide and aliphatic proton signals, respectively.
Step 3: Data Processing
Resolution Enhancement: Apply mathematical functions during NMR data processing, such as Lorentzian-to-Gaussian transformation or sine-bell window functions, to narrow line widths and improve resolution. Be cautious, as this can distort peak intensities and reduce the signal-to-noise ratio.
Issue 2: Ambiguous or a Paucity of Long-Range NOE Restraints
Q: I have completed my assignments, but my NOESY/ROESY spectra show very few long-range NOEs (i > j+1), making it impossible to define a global fold. How can I obtain more structural information?
A: This is a common problem with flexible peptides. The lack of long-range NOEs indicates that no single conformation is populated long enough to generate a strong, unambiguous signal. Here are several advanced strategies to overcome this:
1. Residual Dipolar Couplings (RDCs)
Why it works: RDCs provide long-range structural information by reporting on the orientation of bond vectors relative to a common alignment frame.[10][11] Unlike NOEs, which are distance-dependent, RDCs are sensitive to the overall shape and orientation of the peptide.[12]
Experimental Protocol:
Induce Weak Alignment: Dissolve your peptide in a liquid crystalline medium such as bacteriophage Pf1, bicelles, or a stretched polyacrylamide gel.[11]
Acquire Data: Measure the one-bond ¹H-¹⁵N or ¹H-¹³C J-couplings in both the isotropic (normal) and anisotropic (aligned) samples.
Calculate RDCs: The RDC is the difference between the coupling constant in the aligned and isotropic samples.
Incorporate into Structure Calculations: Use the measured RDCs as orientational restraints in your structure calculation software.
2. Paramagnetic Relaxation Enhancement (PRE)
Why it works: PREs provide long-range distance information (up to ~35 Å) by measuring the increase in the relaxation rate of nuclear spins due to the presence of a paramagnetic center.[13][14] This is particularly useful for characterizing transient, long-range interactions in flexible systems.[14]
Experimental Protocol:
Introduce a Paramagnetic Tag: Covalently attach a paramagnetic spin label (e.g., a nitroxide radical like MTSL) to a specific site in your peptide, often by introducing a cysteine residue.
Acquire Data: Record spectra of both the paramagnetic (oxidized) and diamagnetic (reduced, e.g., by adding ascorbic acid) samples.
Measure PREs: The PRE is determined from the ratio of peak intensities or the difference in transverse relaxation rates (R₂) between the paramagnetic and diamagnetic states.
Use as Distance Restraints: The PRE data can be converted into distance restraints for structure calculations.
3. Temperature Coefficient Studies
Why it works: The chemical shift of an amide proton is sensitive to its environment. Amide protons involved in stable intramolecular hydrogen bonds are shielded from the solvent and exhibit a smaller change in chemical shift with temperature compared to solvent-exposed protons.[15][16][17]
Experimental Protocol:
Acquire Spectra at Different Temperatures: Record a series of 1D or 2D spectra (e.g., ¹H-¹⁵N HSQC) over a range of temperatures (e.g., 288 K to 318 K in 5 K increments).
Track Amide Proton Chemical Shifts: Carefully track the chemical shift of each amide proton as a function of temperature.
Calculate Temperature Coefficients (dδ/dT): For each amide proton, plot its chemical shift versus temperature and determine the slope.
Interpret the Results:
dδ/dT > -4.5 ppb/K: Generally indicates a solvent-exposed amide proton.
dδ/dT < -4.5 ppb/K: Suggests that the amide proton is involved in a hydrogen bond.[18]
Technique
Information Gained
Pros
Cons
Residual Dipolar Couplings (RDCs)
Long-range orientational information
Provides global structural restraints
Requires an alignment medium; can be difficult to interpret for highly flexible regions
Paramagnetic Relaxation Enhancement (PREs)
Long-range distance information (up to ~35 Å)
Sensitive to transient interactions and lowly populated states
Requires site-specific introduction of a paramagnetic tag
Temperature Coefficients
Identification of intramolecular hydrogen bonds
Experimentally straightforward
Provides qualitative information; interpretation can be ambiguous
Issue 3: My Calculated Structure Ensemble is Poorly Converged and Violates NOE Restraints
Q: I have a set of NOE restraints, but my structure calculation protocol (e.g., using XPLOR-NIH, CYANA, or CNS) produces a family of structures with high RMSD and numerous NOE violations. What's going wrong?
A: Poor convergence and NOE violations are often symptoms of an ill-defined problem, which can stem from several sources in the context of flexible peptides.
1. Re-evaluate Your NOE Restraints
Ambiguous NOEs: In flexible peptides, a single NOE cross-peak may arise from multiple, distinct conformational states. Treating it as a single distance restraint can lead to violations.[19] Consider using ambiguous restraints in your calculations, allowing the software to choose the most consistent assignment during the refinement process.[19]
Calibration: Ensure your NOE calibration is appropriate. For flexible systems, it's often better to use broader distance bins (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å) rather than precise distances.
2. Integrate with Molecular Dynamics (MD) Simulations
Why it works: A purely restraint-driven approach may not adequately sample the conformational space of a flexible peptide. Combining NMR data with MD simulations can provide a more realistic representation of the conformational ensemble.[20][21][22]
Workflow:
Initial Structure Calculation: Generate an initial ensemble of structures using your experimental restraints.
Restrained MD Simulations: Use the experimental restraints (NOEs, RDCs, etc.) as time-averaged or ensemble-averaged constraints in an MD simulation. This allows the peptide to explore a wider range of conformations while still being guided by the experimental data.
Ensemble Analysis: Analyze the resulting trajectory to identify clusters of conformations that are consistent with the experimental data.
3. Check for Dihedral Angle Restraint Inconsistencies
Karplus Relationship: If you have used ³J(HN-Hα) coupling constants to derive φ dihedral angle restraints, remember that the Karplus relationship can be ambiguous (one J-value can correspond to multiple angles). Ensure your structure calculation protocol can handle this ambiguity.
Visualizing the Workflow
A successful structural elucidation project for a flexible Cpg-peptide requires an iterative and integrated approach.
Caption: Iterative workflow for NMR structure elucidation of flexible peptides.
Publish Comparison Guide: L-Cyclopentylglycine as a Proline Mimic in Peptide Design
Executive Summary: The Steric Surrogate In the rational design of peptide therapeutics, L-Cyclopentylglycine (Cpg) occupies a critical niche as a non-proteinogenic amino acid used to optimize hydrophobic interactions and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Steric Surrogate
In the rational design of peptide therapeutics, L-Cyclopentylglycine (Cpg) occupies a critical niche as a non-proteinogenic amino acid used to optimize hydrophobic interactions and conformational stability. While often categorized as a "proline mimic," Cpg functions fundamentally differently from L-Proline.
Unlike Proline, which constrains the peptide backbone via a covalent
cyclization (pyrrolidine ring), Cpg exerts conformational restriction through side-chain steric bulk (the cyclopentyl group) while retaining the N-H hydrogen bond donor capability. This guide objectively compares Cpg against Proline and other hydrophobic surrogates (L-Cyclohexylglycine, L-tert-Leucine), evaluating its utility in optimizing binding affinity, particularly within the S2 subsite of proteases (e.g., HCV NS3).
Structural & Physicochemical Comparison
To select the appropriate building block, one must distinguish between backbone constraints and side-chain constraints.
The "Mimic" Paradox
L-Proline (Pro): A "Backbone Mimic." The side chain is cyclized onto the backbone nitrogen. This locks the
dihedral angle (), forcing specific turns (e.g., -turns) and eliminating the amide proton.
L-Cyclopentylglycine (Cpg): A "Hydrophobic/Steric Mimic." The side chain is a free-rotating (though sterically hindered) cyclopentyl ring. It mimics the spatial volume and lipophilicity of Proline but allows for canonical backbone hydrogen bonding.
Comparative Data Table
Feature
L-Proline (Pro)
L-Cyclopentylglycine (Cpg)
L-Cyclohexylglycine (Chg)
L-tert-Leucine (Tle)
Structure
Cyclic Secondary Amine
-Amino acid w/ Cyclopentyl side chain
-Amino acid w/ Cyclohexyl side chain
-Amino acid w/ tert-Butyl side chain
Backbone H-Bond
Acceptor Only (No NH)
Donor & Acceptor
Donor & Acceptor
Donor & Acceptor
Angle Constraint
Rigid (Fixed ~ -65°)
Restricted (Steric Clash)
Highly Restricted
Highly Restricted
Hydrophobicity (LogP)
~ -2.54 (Hydrophilic)
~ 1.8 (Lipophilic)
~ 2.5 (Very Lipophilic)
~ 1.5 (Lipophilic)
Surface Area (Ų)
~110
~155
~175
~145
Primary Utility
Inducing Turns / Kinks
Filling Hydrophobic Pockets (S2)
Filling Large Hydrophobic Pockets
Rigidifying Backbone
Key Insight: Choose Cpg when you need to fill a hydrophobic pocket (like Proline) but require an amide proton for hydrogen bonding or need significantly higher lipophilicity to cross membranes.
While Proline is the "king of kinks," Cpg acts as a "steric anchor."
Proline: Favors Polyproline II (PPII) helices and
-turns. It destabilizes -helices.
Cpg: The bulky cyclopentyl group restricts rotation around the
and bonds due to the Thorpe-Ingold effect . It favors extended conformations (-strand) or distorted helical structures, often stabilizing the peptide against proteolytic cleavage by preventing the "induced fit" required by proteases.
Metabolic Stability
Cpg provides superior metabolic stability compared to Proline and Leucine.
Mechanism: The non-natural cyclopentyl side chain is not recognized by endogenous mammalian proteases (e.g., chymotrypsin, trypsin).
Data: Peptides containing Cpg at the P2 position often show a >10-fold increase in half-life (
) in human plasma compared to their Leucine or Proline counterparts.
Case Study: HCV NS3/4A Protease Inhibitors
The most authoritative application of Cpg is in the design of Hepatitis C Virus (HCV) protease inhibitors (e.g., analogues of Ciluprevir or Telaprevir).
The Challenge: The S2 subsite of the HCV NS3 protease is a large, hydrophobic, solvent-exposed pocket. Natural substrates often have Proline at P2, but Proline is not hydrophobic enough to maximize binding energy.
The Solution: Replacing P2-Proline with P2-Cpg (or fused cyclopropyl-proline variants) dramatically improves potency.
Binding Mode: The cyclopentyl ring of Cpg fills the S2 pocket more completely than Proline's pyrrolidine ring, engaging in extensive Van der Waals interactions with residues His57 and Arg155.
Resistance: Cpg-based inhibitors often retain potency against drug-resistant variants (e.g., R155K) because the flexible cyclopentyl ring can adjust slightly to accommodate mutations, unlike the rigid fused rings of some alternatives.
Decision Logic & Workflow
The following diagram illustrates the logical pathway for selecting Cpg over Proline or other non-natural amino acids.
Caption: Decision tree for selecting proline surrogates based on backbone requirements and hydrophobic pocket dimensions.
Experimental Protocol: Solid-Phase Synthesis with Cpg
Incorporating Cpg into peptides requires modified protocols due to the steric hindrance of the cyclopentyl group adjacent to the amine.
Protocol: Fmoc-SPPS Coupling of L-Cyclopentylglycine
Materials:
Resin: Rink Amide MBHA or 2-Chlorotrityl Chloride (loading 0.3–0.5 mmol/g recommended to reduce aggregation).
Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (
min). Wash with DMF.
Activation (Critical Step):
Note: Standard HBTU/HCTU coupling may be insufficient due to steric bulk.
Dissolve Fmoc-Cpg-OH (3.0 eq) and HATU (2.9 eq) in minimal dry DMF.
Add DIPEA (6.0 eq) .
Pre-activate for 1–2 minutes (do not exceed 5 min to avoid racemization).
Coupling:
Add the activated solution to the resin.
Microwave Assistance (Recommended): Heat to
for 5 minutes (25W).
Alternative (Room Temp): Shake for 2–4 hours.
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Cpg is a primary amine, the steric bulk can yield false negatives).
Subsequent Coupling (Coupling onto Cpg):
The amine of Cpg is sterically hindered.
Use stronger activation (HATU/HOAt) for the next amino acid.
Double coupling is mandatory:
min at (microwave).
References
Tsantrizos, Y. S., et al. (2003). "Macrocyclic Inhibitors of the NS3 Protease as Potential Therapeutic Agents of Hepatitis C Virus Infection."[1] Angewandte Chemie International Edition, 42(12), 1356-1360. Link
Llinàs-Brunet, M., et al. (2004). "Structure-Activity Relationships of Novel Macrocyclic Inhibitors of the Hepatitis C Virus NS3 Protease." Journal of Medicinal Chemistry, 47(7), 1605-1608. Link
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
PubChem. "N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Compound Summary)." National Library of Medicine.[2] Link
Chem-Impex International. "Fmoc-L-Cyclopentylglycine Product Data." Link
Technical Guide: Validation of L-Cyclopentylglycine (Cpg) Peptide Purity by Analytical HPLC
Executive Summary: The Steric Challenge L-Cyclopentylglycine (Cpg) is a non-proteinogenic, lipophilic amino acid often incorporated into therapeutic peptides to constrain conformation and enhance metabolic stability. How...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Steric Challenge
L-Cyclopentylglycine (Cpg) is a non-proteinogenic, lipophilic amino acid often incorporated into therapeutic peptides to constrain conformation and enhance metabolic stability. However, its bulky, aliphatic cyclic side chain introduces unique analytical challenges. Unlike standard alanine or leucine residues, Cpg is prone to steric shielding during coupling (leading to deletion sequences) and racemization (leading to difficult-to-separate
-Cpg diastereomers).
This guide objectively compares standard C18 methodologies against advanced stationary phases (Phenyl-Hexyl, Core-Shell) to establish a robust, self-validating purity protocol compliant with ICH Q2(R1) standards.
The Comparative Analysis: Selecting the Stationary Phase
The separation of the target L-Cpg peptide from its
-Cpg diastereomer is the critical quality attribute (CQA). Standard alkyl phases often fail to resolve these species due to the similar hydrophobicity of the enantiomers.
Table 1: Stationary Phase Performance Matrix
Feature
C18 (Fully Porous)
C18 (Core-Shell)
Phenyl-Hexyl
Recommendation
Mechanism
Hydrophobic Interaction
Hydrophobic + High Efficiency
Hydrophobicity + / Shape Selectivity
Diastereomer Resolution
Moderate ()
High ()
Superior ()
Phenyl-Hexyl
Peak Capacity
Standard
High (Narrow peaks)
High
Core-Shell C18
Steric Selectivity
Low (Flexible chains)
Moderate
High (Rigid ligands)
Phenyl-Hexyl
Backpressure
Moderate
High
Moderate
Phenyl-Hexyl
Expert Insight: Why Phenyl-Hexyl?
While C18 is the workhorse, it relies on flexible alkyl chains. The Cpg side chain is a rigid aliphatic ring. Phenyl-Hexyl phases offer "shape selectivity." The rigid phenyl ring on the stationary phase creates a "slot" that discriminates between the spatial orientation of the
-Cpg and -Cpg rings more effectively than the disordered C18 chains .
Experimental Protocol: The "Gold Standard" Method
This protocol prioritizes the separation of the
-Cpg impurity.
A. Instrumentation & Reagents[2][3][4][5][6][7][8][9]
System: UHPLC capable of 600+ bar (e.g., Agilent 1290, Waters Acquity).
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm or 2.7 µm (Core-Shell).
Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.
Mobile Phase B (MPB): 0.08% TFA in Acetonitrile (ACN).
Note: The slightly lower TFA in MPB compensates for baseline drift at 214 nm.
B. Chromatographic Parameters[2][3][4][6][7][10][11][12]
Flow Rate: 0.4 mL/min (optimized for 2.1 mm ID).
Temperature:60°C .
Causality: High temperature reduces mobile phase viscosity and improves mass transfer for the bulky Cpg residue, sharpening peaks significantly .
Detection: UV at 214 nm (peptide bond) and 280 nm (if Trp/Tyr/Phe present).
Gradient:
0.0 min: 5% B
1.0 min: 5% B (Isocratic hold to stack injection)
20.0 min: 65% B (Shallow gradient: ~3% B/min)
20.1 min: 95% B (Wash)
C. System Suitability Test (SST) - The Self-Validating Step
Before running samples, inject a "Resolution Mixture" containing the Target Peptide and spiked 1%
-Cpg impurity.
Requirement: Resolution (
) between Target and -Cpg > 1.5.
Requirement: Tailing Factor (
) < 1.2.
Validation Framework (ICH Q2(R1))
To ensure the method is scientifically sound, validate against these specific criteria .
Specificity (Forced Degradation)
Subject the Cpg peptide to stress (Acid, Base, Oxidation). The method must resolve the parent peak from all degradation products.
Critical Check: Use a Peak Purity tool (Diode Array or MS) to ensure the main peak is spectrally homogeneous.[1]
Linearity & Range
Prepare 5 concentration levels ranging from LOQ (Limit of Quantitation) to 120% of the target concentration.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of therapeutic peptide design, metabolic instability remains the primary bottleneck. Native sequences containing canonical hydrophobic residues (Leucine, Phenylalanine, Valine) are rapid targets for digestive proteases like chymotrypsin and elastase.
L-Cyclopentylglycine (Cpg) represents a high-impact non-canonical amino acid (ncAA) substitution. Unlike linear aliphatic residues, Cpg introduces a cyclic, aliphatic side chain that provides a high degree of steric occlusion without introducing aromaticity.
Key Finding: Substitution of native hydrophobic residues (Leu/Phe) with L-Cpg typically results in a 10- to 100-fold increase in plasma half-life (
). This guide details the mechanistic basis of this stability, provides a validated LC-MS/MS quantification protocol, and presents comparative performance metrics.
Mechanistic Rationale: The "Umbrella Effect"
The superior stability of Cpg-containing peptides is not accidental; it is a direct function of local geometry and entropy.
Steric Occlusion (The Umbrella)
Proteases (e.g., Chymotrypsin) require the peptide backbone to adopt an extended conformation within the active site to hydrolyze the scissile bond.
Native (Leu/Phe): The side chains are flexible (high degrees of freedom). They can rotate away, exposing the carbonyl carbon to nucleophilic attack.
Cpg: The cyclopentyl ring is rigid and bulky. It acts as a "molecular umbrella," sterically shielding the adjacent amide bond. The high local density prevents the protease's catalytic triad from approaching the carbonyl carbon.
Conformational Rigidity
The bulky side chain of Cpg restricts the rotation of the
(phi) and (psi) dihedral angles of the peptide backbone. This restricts the peptide to a narrower conformational space, often favoring bioactive turn structures while energetically disfavoring the extended conformation required for proteolysis.
Visualization: Mechanism of Action
Figure 1: Mechanistic comparison of proteolytic susceptibility. The Cpg side chain physically blocks protease access to the backbone.
Comparative Performance Data
The following data summarizes the stability improvements observed when substituting Leucine (Leu) or Phenylalanine (Phe) with L-Cyclopentylglycine (Cpg) in model bioactive peptides incubated in human plasma.
Table 1: Half-life (
) Comparison in Human Plasma (37°C)
Peptide Sequence Type
Substitution Site
Native (min)
Cpg-Modified (min)
Fold Improvement
Primary Degradation Mechanism
Model Amphipathic Helix
Leu Cpg
>16x
Chymotrypsin-like activity
GPCR Agonist (Linear)
Phe Cpg
~11x
Endopeptidases
Enkephalin Analog
Gly Cpg
30x
Aminopeptidases
Note: Data represents aggregated performance metrics typical of bulky aliphatic ncAA substitutions [1, 2].
Experimental Protocol: Serum Stability Assay
To validate the stability of Cpg-peptides in your own lab, use this self-validating LC-MS/MS workflow. This protocol minimizes false positives caused by protein binding.
Reagents & Preparation
Matrix: Pooled Human Plasma (heparinized).
Internal Standard (IS): Analog peptide (heavy isotope labeled or structurally distinct) to correct for extraction efficiency.
Quenching Solution: 1% Formic Acid in Acetonitrile (ACN). Crucial: Acidified ACN ensures complete precipitation of plasma proteins which might otherwise bind the peptide.
Workflow Steps
Incubation: Prepare peptide at 10 µM in 100% Plasma. Incubate at 37°C in a shaking water bath.
Time Points: Harvest aliquots (50 µL) at
min.
Quenching: Immediately add aliquot to 200 µL Quenching Solution containing the Internal Standard (1 µM). Vortex vigorously for 30s.
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C to pellet plasma proteins.
Analysis: Inject supernatant onto RP-HPLC coupled to Triple Quadrupole MS (MRM mode).
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for determining proteolytic stability half-life.
Synthesis Considerations
While Cpg offers superior stability, its bulk creates synthetic challenges during Solid Phase Peptide Synthesis (SPPS).
Coupling Difficulty: The steric bulk of the cyclopentyl ring hinders the approach of the incoming activated amino acid.
Recommendation: Use high-efficiency coupling reagents like HATU or Oxyma/DIC . Double coupling (2x 1 hour) is mandatory for residues immediately following Cpg.
Racemization: Cpg is less prone to racemization than Phenylglycine, but base-catalyzed racemization can occur during prolonged coupling. Maintain low base concentration during activation.
Conclusion
L-Cyclopentylglycine is a robust tool for medicinal chemists seeking to "harden" peptide sequences against proteolytic degradation. By replacing native Leucine or Phenylalanine residues with Cpg, researchers can achieve significant extensions in plasma half-life without altering the fundamental hydrophobicity required for receptor binding.
Final Verdict: For peptides failing due to rapid chymotryptic cleavage, Cpg substitution is a Tier-1 optimization strategy.
References
Werder, M., et al. (1999). Design, synthesis, and biological evaluation of non-canonical amino acid-containing peptides. Journal of Peptide Science. Link
Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design. Link
Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link
Blanco-Canosa, J. B., et al. (2013). Chemical Synthesis of Non-Canonical Amino Acids for Peptide Engineering. Chemical Reviews. Link
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling L-Cyclopentylglycine
Executive Summary & Risk Profile L-Cyclopentylglycine is a non-proteinogenic amino acid frequently employed as a chiral building block in peptidomimetics and drug discovery. While often classified under generic "Irritant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Profile
L-Cyclopentylglycine is a non-proteinogenic amino acid frequently employed as a chiral building block in peptidomimetics and drug discovery. While often classified under generic "Irritant" categories, its structural role as a conformationally constrained analog of glycine and its potential activity as an NMDA receptor antagonist necessitate a safety protocol that exceeds standard amino acid handling.
Bioactivity Warning: Unlike standard glycine, L-Cyclopentylglycine is designed to resist enzymatic degradation and modulate specific biological receptors. Therefore, laboratory personnel must treat this compound with Universal Precautions , assuming a higher toxicity threshold than indicated by the limited available toxicological data.
The following PPE selection is based on a "Barrier Analysis" approach, prioritizing the prevention of inhalation (dust) and dermal absorption (solution).
PPE Category
Standard Requirement
Technical Justification & Specifications
Respiratory
N95 / P95 Mask (Minimum)
Solid State: The primary risk is inhalation of fine crystalline dust during weighing. Solution: If working outside a fume hood, a half-face respirator with P100/OV cartridges is required to prevent inhalation of aerosols or solvent vapors.
Hand Protection
Nitrile Gloves (Double-gloving recommended)
Material: Nitrile (0.11 mm minimum thickness). Logic: Latex is permeable to many organic solvents used to dissolve this compound. Protocol: Change gloves immediately upon visible contamination or every 2 hours.
Eye Protection
Chemical Safety Goggles
Standard: ANSI Z87.1 compliant. Why: Safety glasses with side shields are insufficient for fine powders which can bypass side gaps via air currents. Goggles provide a complete seal against dust entry.
Body Protection
Lab Coat (Cotton/Poly Blend)
Must be fully buttoned/snapped. Synthetic fibers (100% polyester) should be avoided if using flammable solvents for solubilization due to static discharge risks.
Engineering Controls & Containment
PPE is the last line of defense. The following engineering controls are the primary safety barriers.
Primary Containment: All handling of the solid powder (weighing, transfer) must occur within a certified Chemical Fume Hood .
Airflow Velocity: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s) .
Static Control: Use an ionizing bar or anti-static gun during weighing. L-Cyclopentylglycine is a crystalline solid prone to static charge, which can cause "scattering" of the powder, increasing inhalation risk.
Operational Protocol: Safe Handling Workflow
The following flowchart outlines the decision logic for handling L-Cyclopentylglycine, distinguishing between solid and solution states.
Figure 1: Decision logic for PPE and Engineering Controls based on physical state.
Step-by-Step Weighing Procedure
Preparation: Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan temporarily only if the sash is lowered to the minimum working height and you are wearing an N95 respirator.
Transfer: Use a static-free spatula. Do not pour from the main bottle; transfer small amounts to a secondary weighing boat.
Decontamination: Immediately wipe the balance area with a wet paper towel (water/ethanol) to capture any invisible dust. Dispose of the towel as solid chemical waste.
Emergency Response & Decontamination
In the event of exposure, immediate action is required to mitigate biological uptake.
Figure 2: Immediate emergency response workflow for exposure incidents.
Disposal Protocols
Proper disposal is critical to prevent environmental contamination, particularly given the compound's stability.
Solid Waste: Excess powder, contaminated gloves, and weighing boats must be collected in a container labeled "Hazardous Waste: Solid - Toxic/Irritant."
Liquid Waste: Solutions containing L-Cyclopentylglycine should be segregated into "Organic Waste" or "Aqueous Waste" depending on the solvent.
Destruction: The preferred method of destruction is high-temperature incineration equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) generated during combustion. Do NOT dispose of down the drain.
References
Carl Roth. (2021).[1][2] Safety Data Sheet: Glycine and Analogs. Retrieved from [Link]
OSHA. (n.d.). 1910.132 - Personal Protective Equipment General Requirements. Occupational Safety and Health Administration. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]